Product packaging for 3-(Carboxymethoxy)benzoic acid(Cat. No.:CAS No. 1878-61-1)

3-(Carboxymethoxy)benzoic acid

Cat. No.: B179843
CAS No.: 1878-61-1
M. Wt: 196.16 g/mol
InChI Key: GXFAJSDLPLCRIQ-UHFFFAOYSA-N
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Description

3-(Carboxymethoxy)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O5 B179843 3-(Carboxymethoxy)benzoic acid CAS No. 1878-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(carboxymethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFAJSDLPLCRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879736
Record name PHENOXYACETIC ACID, M-CARBOXY
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-61-1
Record name 3-(Carboxymethoxy)benzoic acid
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Record name 3-(Carboxymethoxy)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Carboxymethoxy)benzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethoxy)benzoic acid, a dicarboxylic acid derivative of benzoic acid, holds interest within the scientific community for its potential applications in medicinal chemistry and materials science. Its bifunctional nature, featuring both a benzoic acid and a carboxymethoxy group, allows for diverse chemical modifications and interactions. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, intended to serve as a foundational resource for researchers and developers in relevant fields.

Chemical Structure

The structure of this compound consists of a benzoic acid core substituted at the meta-position with a carboxymethoxy group (-OCH₂COOH).

Key Structural Features:

  • Aromatic Ring: The benzene ring provides a rigid scaffold and is susceptible to electrophilic aromatic substitution reactions.

  • Two Carboxylic Acid Groups: The presence of two acidic protons allows for the formation of salts and esters at two distinct positions, offering opportunities for the synthesis of polymers, metal-organic frameworks (MOFs), and prodrugs.

  • Ether Linkage: The ether bond connects the carboxymethyl group to the aromatic ring, providing a degree of conformational flexibility.

Structural Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1878-61-1[1][2]

  • Molecular Formula: C₉H₈O₅[1]

  • SMILES: O=C(O)c1cccc(OC(C)=O)c1

  • InChI: InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

Physicochemical Properties

A thorough review of available literature and chemical databases reveals a notable scarcity of experimentally determined physicochemical data for this compound. Much of the available information is extrapolated from related compounds. The following table summarizes the known and estimated properties.

PropertyValueSource
Molecular Weight 196.16 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP Data not available

Due to the lack of specific experimental data, researchers are encouraged to perform their own characterizations or use computational prediction tools as a preliminary guide. For reference, the related compound benzoic acid has a melting point of 122.4 °C, a boiling point of 249.2 °C, and a water solubility of 3.44 g/L at 25 °C.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely reported in readily accessible literature. However, general synthetic strategies for similar ether-linked dicarboxylic acids can be adapted.

General Synthesis Approach

A common method for the synthesis of (carboxymethoxy)aryl compounds is the Williamson ether synthesis. This would involve the reaction of a salt of 3-hydroxybenzoic acid with a haloacetic acid ester, followed by hydrolysis of the ester to yield the dicarboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis A 3-Hydroxybenzoic acid D Intermediate Ester A->D 1. Deprotonation B Base (e.g., NaOH, K2CO3) C Haloacetic acid ester (e.g., Ethyl bromoacetate) C->D 2. Nucleophilic Substitution E Intermediate Ester G This compound E->G Hydrolysis F Acid or Base Catalysis Signaling_Pathway_Hypothesis cluster_pathway Hypothetical Bacterial Inhibition Pathway A This compound B Bacterial Cell A->B Uptake C Methylamine-N-oxide reductase B->C Targets D Protein Synthesis Machinery B->D Targets E Inhibition of Bacterial Growth C->E Inhibition leads to D->E Inhibition leads to

References

An In-depth Technical Guide to the Synthesis and Purification of 3-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-(Carboxymethoxy)benzoic acid (CAS 1878-61-1), a key building block in organic and medicinal chemistry. The primary method detailed is the Williamson ether synthesis, a robust and widely used reaction for forming ethers.

Synthesis via Williamson Ether Synthesis

The synthesis of this compound is achieved through the nucleophilic substitution reaction between the phenoxide of 3-hydroxybenzoic acid and chloroacetic acid. This SN2 reaction is a classic example of the Williamson ether synthesis, favored for its efficiency in preparing asymmetrical ethers.

Reaction Principle

The reaction proceeds in two main stages. First, a strong base, such as sodium hydroxide (NaOH), deprotonates the acidic phenolic hydroxyl group of 3-hydroxybenzoic acid, forming a sodium phenoxide intermediate. This phenoxide is a potent nucleophile. Subsequently, this nucleophile attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage. A final acidification step is required to protonate the carboxylate groups, yielding the final product.

Chemical Reaction Pathway

The overall chemical transformation is depicted below.

G r1 3-Hydroxybenzoic Acid r2 Chloroacetic Acid reagent1 1. NaOH, H₂O p1_img reagent1->p1_img Heat reagent2 2. HCl (aq) p1 This compound r1_img sub_r1 3-Hydroxybenzoic Acid r2_img sub_r2 Chloroacetic Acid sub_p1 This compound plus + G start Start: Reagents mix 1. Mix 3-Hydroxybenzoic Acid, NaOH, and H₂O start->mix add_caa 2. Add Chloroacetic Acid mix->add_caa reflux 3. Heat under Reflux (90-100°C, 30-60 min) add_caa->reflux cool_reaction 4. Cool to Room Temperature reflux->cool_reaction acidify 5. Acidify with HCl (aq) to Precipitate Crude Product cool_reaction->acidify filter_crude 6. Vacuum Filter Crude Solid acidify->filter_crude dissolve 7. Dissolve Crude Solid in Minimum Boiling Water filter_crude->dissolve Recrystallization cool_crystals 8. Cool Slowly to Induce Crystallization dissolve->cool_crystals filter_pure 9. Vacuum Filter Pure Crystals cool_crystals->filter_pure dry 10. Dry Crystals filter_pure->dry end End: Purified Product dry->end

Spectroscopic Analysis of 3-(Carboxymethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for 3-(Carboxymethoxy)benzoic acid. Due to the limited availability of published experimental spectra for this compound, this document presents predicted data and data from its close structural analog, 3-methoxybenzoic acid, for comparative purposes. The structural difference is the substitution of a methyl group in 3-methoxybenzoic acid with a carboxymethyl group (-CH₂COOH) in the target compound. This guide includes comprehensive tables of spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the expected and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we would expect to see signals for the aromatic protons, the methylene protons of the carboxymethoxy group, and the acidic protons of the two carboxyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and ether functionalities.

Data presented below for 3-methoxybenzoic acid is for comparative purposes.

Table 1: ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ) for this compound (ppm) Comparative Chemical Shift (δ) for 3-Methoxybenzoic Acid (ppm)
Ar-H7.2 - 7.87.1 - 7.7
-OCH₂-~4.7N/A
-OCH₃N/A~3.8
-COOH10.0 - 13.0 (broad)11.0 - 13.0 (broad)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Data for 3-methoxybenzoic acid is provided for comparison.

Table 2: ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ) for this compound (ppm) Comparative Chemical Shift (δ) for 3-Methoxybenzoic Acid (ppm)
C=O (benzoic acid)~167~167
C=O (carboxymethoxy)~170N/A
Ar-C (quaternary)120 - 160130 - 160
Ar-CH115 - 135114 - 130
-OCH₂-~65N/A
-OCH₃N/A~55
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for the O-H and C=O bonds of the carboxylic acids, the C-O bond of the ether, and the C=C bonds of the aromatic ring.

Table 3: IR Spectral Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Comparative Wavenumber (cm⁻¹) for 3-Methoxybenzoic Acid
Carboxylic AcidO-H stretch2500-3300 (broad)2500-3300 (broad)[1]
Carboxylic AcidC=O stretch1680-1720 (strong)1680-1720 (strong)[1]
Aromatic RingC=C stretch1450-16001450-1600
EtherC-O stretch1000-13001000-1300
Aromatic RingC-H stretch3000-31003000-3100
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular weight of this compound is 196.16 g/mol .

Table 4: Mass Spectrometry Data

Parameter Expected Value for this compound Comparative Value for 3-Methoxybenzoic Acid
Molecular FormulaC₉H₈O₅C₈H₈O₃[2][3][4]
Molecular Weight196.0372 (exact mass)152.0473 (exact mass)[2][3][4]
[M]+ (Molecular Ion)m/z 196m/z 152[3][4]
Key Fragment Ionsm/z 137 ([M-COOH-H]⁺), m/z 121 ([M-CH₂COOH]⁺)m/z 135 ([M-OH]⁺), m/z 107 ([M-COOH]⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic acid like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, often via a direct insertion probe. The sample is then heated in a vacuum to induce vaporization.

  • Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a positively charged molecular ion and various fragment ions.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shift, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (Molecular Weight, Fragmentation) MS->Data_MS Structure Final Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 3-(Carboxymethoxy)benzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from the structurally similar and well-studied compound, benzoic acid, as a surrogate to illustrate key concepts and experimental outcomes. The protocols and principles described herein are directly applicable for the empirical determination of the physicochemical properties of this compound.

Introduction

This compound is a dicarboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its solubility and stability in different solvent systems is paramount for its development and application. Solubility influences bioavailability, formulation, and purification processes, while stability data is crucial for determining storage conditions, shelf-life, and degradation pathways.

Solubility Profile

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)
Water00.17
Water250.34
Water1005.63[1]
Ethanol2558.4
Methanol2555.6
Acetone2551.1
Chloroform2522.2
Benzene2512.2
Carbon Tetrachloride254.1
Toluene2510.6
Heptane250.4
Cyclohexane251.3
N,N-Dimethylformamide (DMF)25High
1,4-Dioxane25High

Note: This data is for benzoic acid and serves as an estimation. Actual values for this compound must be determined experimentally.

Experimental Protocols for Solubility Determination

The following are standard experimental protocols for determining the thermodynamic solubility of a compound.

The shake-flask method is the gold standard for determining equilibrium solubility.[2][3]

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium. The presence of undissolved solid is essential.

  • Sample Collection: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant.

  • Separation: Immediately filter the sample using a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

G Workflow for Shake-Flask Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Collect supernatant B->C D Filter to remove undissolved solid C->D E Dilute filtrate D->E F Quantify concentration by HPLC E->F G Calculate solubility F->G

Caption: Workflow for Shake-Flask Solubility Determination.

For rapid screening, a miniaturized shake-flask method can be employed.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a highly soluble solvent like DMSO.

  • Dispensing: Dispense a small aliquot of the stock solution into a 96-well plate.

  • Solvent Addition: Add the test solvents to the wells.

  • Equilibration: Seal the plate and shake for a shorter period (e.g., 2-4 hours).

  • Analysis: Analyze the concentration in the supernatant using UV-Vis spectroscopy or LC-MS.[3]

Stability Profile

The stability of this compound should be evaluated under various stress conditions to understand its degradation pathways and intrinsic stability.[6]

Stress testing helps to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8][9]

Table 2: Recommended Stress Conditions for Stability Testing

Stress ConditionTypical Conditions
Hydrolysis (Acidic) 0.1 M HCl at 60°C for up to 7 days
Hydrolysis (Basic) 0.1 M NaOH at 60°C for up to 7 days
Hydrolysis (Neutral) Water at 60°C for up to 7 days
Oxidative 3% H₂O₂ at room temperature for up to 7 days
Thermal Dry heat at 80°C for up to 7 days
Photolytic Exposure to light of at least 1.2 million lux hours and 200 watt hours/square meter

Protocol for Stress Testing:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media.

  • Incubation: Store the samples under the specified conditions for the designated time.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 3, 7 days).

  • Neutralization/Quenching: Neutralize acidic and basic samples, and quench oxidative reactions if necessary.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

G Workflow for Stress Stability Testing cluster_0 Stress Conditions cluster_1 Analytical Workflow Acid Acid Hydrolysis Incubate Incubate under Stress Acid->Incubate Base Base Hydrolysis Base->Incubate Neutral Neutral Hydrolysis Neutral->Incubate Oxidation Oxidation Oxidation->Incubate Thermal Thermal Thermal->Incubate Photo Photolysis Photo->Incubate Prepare Prepare Solutions Prepare->Acid Prepare->Base Prepare->Neutral Prepare->Oxidation Prepare->Thermal Prepare->Photo Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Identify Identify Degradants Analyze->Identify

Caption: Workflow for Stress Stability Testing.

Based on the degradation of benzoic acid and its derivatives, a likely degradation pathway for this compound under harsh conditions (e.g., high temperature in water) is decarboxylation.[10][11] The ether linkage may also be susceptible to cleavage under strong acidic or basic conditions.

G Potential Degradation Pathway of this compound A This compound B Decarboxylation Product (3-Methoxybenzoic acid) A->B Heat C Ether Cleavage Products (3-Hydroxybenzoic acid and Glycolic acid) A->C Strong Acid/Base

Caption: Potential Degradation Pathway.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.

Detection:

  • UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally).

Validation Parameters:

  • Specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

This guide outlines the essential experimental framework for characterizing the solubility and stability of this compound. While specific data for this compound is pending experimental determination, the provided protocols and reference data for benzoic acid offer a solid foundation for initiating these critical studies. Rigorous and systematic evaluation of these physicochemical properties is indispensable for the successful development and application of this compound in any scientific or industrial context.

References

Biological Activity of Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] These compounds are widely distributed in nature and are synthetically accessible, making them a cornerstone in the development of new therapeutic agents.[3][4] Their structure, consisting of a benzene ring attached to a carboxyl group, allows for diverse modifications, leading to a wide spectrum of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][5] This technical guide provides an in-depth overview of the key biological activities of benzoic acid derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

Derivatives of benzoic acid have emerged as a promising class of compounds in oncology research.[6] Their therapeutic potential stems from various mechanisms of action, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[7][8]

Data Presentation: Anticancer Activity of Benzoic Acid Derivatives

The cytotoxic effects of these derivatives are commonly evaluated against various human cancer cell lines, with efficacy quantified by the half-maximal inhibitory concentration (IC50) value.

Derivative/CompoundCancer Cell LineIC50 ValueReference
Benzoic AcidMG63 (Bone Cancer)85.54 ± 3.17 µg/ml (72h)[9]
Benzoic AcidCRM612 (Lung Cancer)102.5 ± 10.32 µg/ml (72h)[9]
Benzoic AcidA673 (Bone Cancer)114.9 ± 9.38 µg/ml (72h)[9]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14)MCF-7 (Breast Cancer)15.6 µM[7]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical Cancer)17.84 µM[7]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 2)MCF-7 (Breast Cancer)18.7 µM[7]
Quinazolinone Derivative (Comp. 5)MCF-7 (Breast Cancer)100 µM/ml[7]
3,4-dihydroxybenzoic acid (DHBA)HCT-116 (Colon Cancer)~50% growth reduction[8]
Visualization: General Workflow for Anticancer Drug Screening

The process of identifying novel anticancer agents from a library of synthesized compounds involves a multi-step screening funnel.

anticancer_workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Development cluster_3 Preclinical start Compound Design & Synthesis lib Library of Benzoic Acid Derivatives start->lib Create invitro High-Throughput Screening (e.g., MTT Assay) lib->invitro hit_id Hit Identification invitro->hit_id Analyze Data lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt invivo In Vivo Models (e.g., Xenograft) lead_opt->invivo preclinical Preclinical Candidate invivo->preclinical

Caption: A typical workflow for discovering anticancer drug candidates.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test benzoic acid derivatives for a specified period, typically 48 or 72 hours.[9][10] A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to metabolize the MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are widely used as preservatives.[1][11] Research is focused on synthesizing novel derivatives with enhanced potency against a spectrum of pathogenic bacteria and fungi, including resistant strains.[12]

Data Presentation: Antimicrobial Activity of Benzoic Acid Derivatives

The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible microbial growth.

Derivative/CompoundMicroorganismMIC ValueReference
Benzoic AcidE. coli O1571 mg/mL[13]
2-hydroxybenzoic acidE. coli O1571 mg/mL[13]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Comp. 4)Staphylococcus aureus ATCC 6538125 µg/mL[14]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Comp. 4)Bacillus subtilis ATCC 6683125 µg/mL[14]
Amoxicillin-p-nitrobenzoic acid hybrid (6d)Methicillin-resistant S. aureus (MRSA)64 µg/ml[12]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7)Bacillus subtilis0.17 mM[15]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7)Staphylococcus aureus0.50 mM[15]
Visualization: Workflow for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

mic_workflow prep Prepare Stock Solution of Test Compound serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth prep->serial_dilute inoculate Inoculate Wells with Standardized Bacterial Suspension serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine Determine MIC: Lowest Concentration with No Visible Growth read->determine

Caption: The broth microdilution method for determining MIC values.

Experimental Protocol: Broth Microdilution Method for MIC

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

  • Preparation: A stock solution of the benzoic acid derivative is prepared in a suitable solvent. A standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) is prepared in a cation-adjusted Mueller-Hinton broth.

  • Serial Dilution: Two-fold serial dilutions of the test compound are performed in a 96-well microtiter plate containing the growth broth. This creates a range of decreasing concentrations across the plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Reading Results: After incubation, the plate is visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[13] For confirmation, a growth indicator like resazurin may be used.[13]

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit potent anti-inflammatory properties, suggesting their potential as treatments for inflammatory disorders.[16] Their mechanisms often involve modulating key inflammatory pathways, such as the cyclooxygenase (COX) pathway, which is the target of many non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Data Presentation: Anti-inflammatory Activity of Benzoic Acid Derivatives

In vivo models, such as the carrageenan-induced paw edema test, are used to assess anti-inflammatory effects, while in vitro assays determine inhibitory concentrations against specific molecular targets.

Derivative/CompoundAssay/TargetActivityReference
5-acetamido-2-hydroxy benzoic acidAcetic acid-induced writhing (mice)ED50 = 4.95 mg/kg[18]
2-hydroxymethylbenzamide derivative (3d)Carrageenan-induced paw edema (rats)52.1% inhibition[17]
2-hydroxymethylbenzamide derivative (3f)Carrageenan-induced paw edema (rats)38.0% inhibition[17]
Indomethacin (Standard)Carrageenan-induced paw edema (rats)56.3% inhibition[17]
3-amide benzoic acid derivative (16c)P2Y14 Receptor AntagonistIC50 = 1.77 nM[19]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema (rats)48.9–63.1% inhibition[20]
Visualization: Simplified Cyclooxygenase (COX) Pathway

The COX enzymes are central to the inflammatory response by producing prostaglandins from arachidonic acid.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins cox->pgs Metabolism inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation inhibitor Benzoic Acid Derivatives (NSAID-like) inhibitor->cox Inhibition multi_target cluster_AD Alzheimer's Disease Pathology scaffold Benzoic Acid Scaffold ache Acetylcholinesterase (AChE) (Cholinergic Deficit) scaffold->ache Inhibits hcai Carbonic Anhydrase I (hCA I) (pH Dysregulation) scaffold->hcai Inhibits hcaii Carbonic Anhydrase II (hCA II) (Mitochondrial Dysfunction) scaffold->hcaii Inhibits sar_map cluster_substituents Substituent Modifications cluster_activities Resulting Biological Activities center Benzoic Acid Core pos Position (ortho, meta, para) center->pos Modify edg Electronic Effects (Electron Donating/Withdrawing) center->edg Modify lipo Lipophilicity (LogP) center->lipo Modify steric Steric Hindrance center->steric Modify anti_cancer Anticancer pos->anti_cancer Influences anti_microbial Antimicrobial pos->anti_microbial Influences enzyme_inhibition Enzyme Inhibition pos->enzyme_inhibition Influences edg->anti_cancer Influences anti_inflammatory Anti-inflammatory edg->anti_inflammatory Influences edg->enzyme_inhibition Influences lipo->anti_microbial Influences lipo->enzyme_inhibition Influences steric->anti_inflammatory Influences steric->enzyme_inhibition Influences

References

3-(Carboxymethoxy)benzoic Acid: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethoxy)benzoic acid, a versatile bifunctional organic ligand, has emerged as a significant building block in the field of organic and materials chemistry. Its unique structural features, comprising a rigid benzoic acid core appended with a flexible carboxymethoxy arm, allow for the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of metal-organic frameworks (MOFs), coordination polymers, and its potential in medicinal chemistry.

Chemical and Physical Properties

This compound is a white crystalline solid. Its dual carboxyl functionalities, with different acid dissociation constants (pKa), enable stepwise coordination and selective chemical modifications.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Hydroxybenzoic Acid3-Methoxybenzoic Acid
Molecular Formula C9H8O5C7H6O3C8H8O3
Molecular Weight 196.16 g/mol 138.12 g/mol 152.15 g/mol
Appearance White crystalline solidWhite crystalline solidWhite to off-white crystalline powder
Melting Point ~220-225 °C201-204 °C106-108 °C
Solubility Sparingly soluble in water, soluble in DMSO and DMFSoluble in water, ethanol, and acetoneSlightly soluble in water, soluble in ethanol, ether, and chloroform
CAS Number 2089-56-799-06-9586-38-9

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-hydroxybenzoic acid and chloroacetic acid via the Williamson ether synthesis.[1]

Materials:

  • 3-Hydroxybenzoic acid

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dimethylformamide (DMF)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Büchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 3-hydroxybenzoic acid in 100 mL of DMF.

  • Slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water to the flask while stirring.

  • To this solution, add 9.45 g (0.1 mol) of chloroacetic acid.

  • Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a hot water/ethanol mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 60 °C.

Protocol 2: General Synthesis of a Metal-Organic Framework (MOF) using this compound

This protocol provides a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker and a metal salt.[2][3]

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

Procedure:

  • In a 20 mL glass vial, dissolve 0.098 g (0.5 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.149 g (0.5 mmol) of the chosen metal salt (e.g., Zn(NO3)2·6H2O) in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 48 hours.

  • After 48 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the final MOF product under vacuum at 80 °C for 12 hours.

Data Presentation

The structural diversity of coordination polymers and MOFs derived from this compound is vast. The following tables summarize representative quantitative data for such structures.

Table 2: Selected Crystallographic Data for Metal Complexes of Carboxymethoxy-functionalized Benzoic Acids

CompoundMetal IonCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Ref.
[Zn2.5(OH)(TCBA)(H2O)4]·H2OZn(II)Octahedral/TetrahedralZn-O: 1.94-2.18O-Zn-O: 85.4-173.2[4]
[Co3(OH)2(TCBA)(H2O)4]·2H2OCo(II)OctahedralCo-O: 2.05-2.15O-Co-O: 86.1-178.5[4]
[Cu(3-cpba)(bpy)]nCu(II)Square PyramidalCu-O: 1.95-2.28, Cu-N: 2.01O-Cu-O: 89.7-170.3, N-Cu-N: 81.5[5]

TCBA = 3,4,5-Tris(carboxymethoxy)benzoic acid; 3-cpba = this compound; bpy = 2,2'-bipyridine

Table 3: Thermal Stability of MOFs Derived from Carboxymethoxy-functionalized Benzoic Acids

MOFMetal NodeOrganic LinkerDecomposition Temp. (°C)AtmosphereRef.
Zn-DAZZn(II)4-dimethylaminobenzoic acid>350N2[2]
Co-MOFCo(II)4-(pyridin-4-yl) benzoic acid~380N2[6]
Fe-MOFFe(III)Benzoic Acid~300-400N2[7]

Mandatory Visualization

The following diagrams illustrate the synthesis of this compound and its subsequent use in the formation of a metal-organic framework.

G Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A 3-Hydroxybenzoic Acid D Williamson Ether Synthesis (DMF, 80-90°C) A->D B Chloroacetic Acid B->D C Sodium Hydroxide C->D E Acidification (HCl) D->E F Precipitation E->F G Recrystallization F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

G Experimental Workflow for MOF Synthesis cluster_0 Reactant Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation and Purification cluster_3 Final Product A This compound in DMF C Mixing of Solutions A->C B Metal Salt in DMF B->C D Heating in Autoclave (120°C, 48h) C->D E Cooling to Room Temperature D->E F Centrifugation/Filtration E->F G Washing with DMF and Ethanol F->G H Drying under Vacuum G->H I Metal-Organic Framework (MOF) H->I

Caption: General experimental workflow for the synthesis of a MOF.

Applications in Drug Development

While the primary application of this compound is in materials science, benzoic acid derivatives are a well-established class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities. The introduction of the carboxymethoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a parent drug molecule. For instance, benzoic acid derivatives have been investigated as prodrugs for the treatment of tuberculosis.[8] The esterification of the carboxylic acid groups can enhance cell membrane permeability, with intracellular esterases subsequently hydrolyzing the ester to release the active acidic drug.[8]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to form stable and structurally diverse coordination polymers and MOFs makes it a key component in the development of new materials with applications in gas storage, catalysis, and sensing. Furthermore, the functional handles it provides offer opportunities for the synthesis of novel derivatives with potential applications in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in these exciting areas.

References

A Technical Guide to 3-(Carboxymethoxy)benzoic Acid: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Carboxymethoxy)benzoic acid, a derivative of benzoic acid. While specific research on this compound is limited, this document extrapolates from the known characteristics of closely related benzoic acid derivatives to provide insights into its potential properties and applications. This guide covers its chemical and physical properties, a probable synthesis route, and its potential biological activities, offering a valuable resource for those in research and drug development.

Chemical and Physical Properties

This compound, also known as 3-carboxyphenoxyacetic acid, is an organic compound with the molecular formula C₉H₈O₅. Its structure features a benzoic acid core with a carboxymethoxy substituent at the meta position.

PropertyValueReference
CAS Number 1878-61-1[1][2]
Molecular Formula C₉H₈O₅[1][2]
Molecular Weight 196.16 g/mol [1][2]
Canonical SMILES C1=CC(=CC(=C1)OCC(=O)O)C(=O)O[1]
InChIKey Not available in search results

Synthesis Protocol

A likely synthetic route to this compound starts from 3-hydroxybenzoic acid. The following is a generalized experimental protocol based on the synthesis of related 3-alkoxy benzoic acids.[2]

General Synthesis of 3-Alkoxy Benzoic Acids
  • Esterification of 3-Hydroxybenzoic Acid: 3-hydroxybenzoic acid is first esterified, for example, by reacting it with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. This reaction typically requires heating for several hours to yield the methyl ester of 3-hydroxybenzoic acid.[2]

  • Etherification: The resulting 3-hydroxy methyl benzoate is then subjected to etherification. This can be achieved by reacting it with an appropriate haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is typically refluxed for 6-8 hours.[2] This step forms the carboxymethoxy group attached to the benzene ring.

  • Hydrolysis: The final step involves the hydrolysis of the ester groups. This is typically carried out using an aqueous solution of a strong base, such as 10% aqueous potassium hydroxide in methanol.[2] Subsequent acidification with a dilute mineral acid, like hydrochloric acid, precipitates the final product, this compound.[2]

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.[2]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Etherification cluster_2 Step 3: Hydrolysis A 3-Hydroxybenzoic Acid C 3-Hydroxy Methyl Benzoate A->C Heat B Methanol / H₂SO₄ B->C F 3-(Carboalkoxymethoxy)methyl Benzoate C->F Reflux D Haloacetic Acid Ester D->F E K₂CO₃ / Acetone E->F I This compound F->I 1. Base G Aq. KOH / Methanol G->I H Dil. HCl H->I 2. Acidification

Generalized synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of this compound is scarce, the broader class of benzoic acid derivatives exhibits a wide range of biological effects.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are widely used as preservatives in food and cosmetics.[1][3] The antimicrobial activity is generally attributed to the undissociated form of the acid, which can penetrate the cell membrane of microorganisms and disrupt their cellular functions.[3] Derivatives of 3-hydroxybenzoic acid have shown activity against both Gram-positive and Gram-negative bacteria.[2]

Enzyme Inhibition

Benzoic acid has been shown to be a competitive inhibitor of the cresolase reaction of tyrosinase isozymes.[4] Furthermore, a study on methoxy benzoin and benzil derivatives, which share structural similarities, demonstrated inhibitory activity against α-amylase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5] This suggests that this compound could also exhibit enzyme inhibitory properties.

Potential Signaling Pathway Interactions

Given the lack of specific data for this compound, we can look at related compounds for potential mechanisms of action. For instance, some benzoic acid derivatives have been shown to interact with key cellular signaling pathways.

A study on the structurally related 3-phenoxybenzoic acid suggested involvement in the apoptotic pathway and interaction with Janus kinase 2 (JAK2) expression.[6][7] Esters of p-hydroxybenzoic acid (parabens) have been reported to exert estrogen-like effects through interactions with the estrogen receptor (ER-alpha), progesterone receptor (PR), and pS2 signaling pathways.[8] Benzoic acid itself has been found to inhibit macroautophagy in yeast, a key cellular survival mechanism.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a benzoic acid derivative, based on the activities of related compounds.

G A Benzoic Acid Derivative B Cell Membrane A->B Penetration C Cytoplasmic Target (e.g., Enzyme) B->C D Nuclear Receptor (e.g., ERα) B->D E Inhibition of Enzymatic Activity C->E F Modulation of Gene Expression D->F G Cellular Response (e.g., Apoptosis) F->G

Hypothetical signaling pathway for a benzoic acid derivative.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. Based on the known activities of its structural analogs, it may possess valuable antimicrobial and enzyme-inhibitory properties. The synthesis is achievable through established chemical methodologies. Future research should focus on elucidating the specific biological activities and mechanisms of action of this compound to fully realize its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its related compounds are a class of aromatic molecules that play a pivotal role in the biology of diverse organisms and are of significant interest to the pharmaceutical and food industries. Naturally occurring in a wide array of plants, and to a lesser extent in microorganisms and animals, these compounds contribute to flavor and fragrance profiles, act as defense agents, and serve as precursors to a multitude of other specialized metabolites.[1] This technical guide provides an in-depth exploration of the natural occurrence of benzoic acid and its derivatives, and a detailed examination of their biosynthetic pathways. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the complex biochemical processes involved.

Natural Occurrence of Benzoic Acid and Related Compounds

Benzoic acid and its esters are found throughout the plant kingdom, with particularly high concentrations in the fruits and leaves of numerous species.[1] They are also present in some animal species and are produced by various microorganisms. The following table summarizes the quantitative occurrence of benzoic acid in a selection of natural sources.

Table 1: Quantitative Occurrence of Benzoic Acid in Natural Sources
Natural SourceCompoundConcentrationReference(s)
Fruits
Cranberry (Vaccinium macrocarpon)Free Benzoic Acid0.03–0.13% of fresh weight[1]
Bilberry (Vaccinium myrtillus)Free Benzoic Acid0.03–0.13% of fresh weight[1]
Lingonberry (Vaccinium vitis-idaea)Free Benzoic Acidup to 1300 mg/kg
Strawberry (Fragaria x ananassa)Benzoic AcidPresent
Apple (Malus domestica)Benzoic Acid (upon fungal infection)Present[1]
Spices
Cinnamon (Cinnamomum verum)Benzoic Acid~335 mg/kg
Animals
Rock Ptarmigan (Lagopus muta)Benzoic Acid (viscera and muscles)Identified
Muskox (Ovibos moschatus)Benzoic Acid (gland secretions)Identified
Asian Bull Elephant (Elephas maximus)Benzoic Acid (gland secretions)Identified
Other
Gum Benzoin (Styrax spp.)Benzoic Acidup to 20%

Biosynthesis of Benzoic Acid and Related Compounds

The biosynthesis of benzoic acid is best understood in plants, where it primarily originates from the aromatic amino acid L-phenylalanine. Two major pathways have been elucidated: the β-oxidative pathway and the non-β-oxidative pathway. Microorganisms, particularly certain bacteria, have also been shown to synthesize benzoic acid, often through pathways that mirror those found in plants. In animals, there is limited evidence for the de novo synthesis of benzoic acid; instead, metabolic pathways are primarily geared towards the detoxification and excretion of ingested benzoates.[2]

Plant Biosynthesis of Benzoic Acid

The journey from L-phenylalanine to benzoic acid in plants begins with the action of phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. From this critical branch point, the pathway diverges.

This pathway, analogous to fatty acid β-oxidation, involves the shortening of the three-carbon side chain of cinnamic acid by two carbons. This process occurs within the peroxisomes.

beta_oxidative_pathway β-Oxidative Pathway of Benzoic Acid Biosynthesis in Plants L-Phenylalanine L-Phenylalanine trans-Cinnamic_Acid trans-Cinnamic_Acid L-Phenylalanine->trans-Cinnamic_Acid Cinnamic_Acid_Peroxisome Cinnamic Acid trans-Cinnamic_Acid->Cinnamic_Acid_Peroxisome Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic_Acid_Peroxisome->Cinnamoyl-CoA CNL 3-Hydroxy-3-phenylpropanoyl-CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl-CoA->3-Hydroxy-3-phenylpropanoyl-CoA CHD 3-Oxo-3-phenylpropanoyl-CoA 3-Oxo-3-phenylpropanoyl-CoA 3-Hydroxy-3-phenylpropanoyl-CoA->3-Oxo-3-phenylpropanoyl-CoA CHD Benzoyl-CoA Benzoyl-CoA 3-Oxo-3-phenylpropanoyl-CoA->Benzoyl-CoA Thiolase Benzoic_Acid_Peroxisome Benzoic Acid Benzoyl-CoA->Benzoic_Acid_Peroxisome Thioesterase Benzoic_Acid_Cytosol Benzoic Acid (Cytosol) Benzoic_Acid_Peroxisome->Benzoic_Acid_Cytosol Transport

Caption: The β-oxidative pathway of benzoic acid biosynthesis in plants.

The key enzymes in this pathway are:

  • Cinnamate-CoA ligase (CNL): Activates cinnamic acid to its CoA thioester.

  • Cinnamoyl-CoA hydratase/dehydrogenase (CHD): A bifunctional enzyme that hydrates and then oxidizes the side chain.

  • 3-ketoacyl-CoA thiolase: Cleaves the C2 unit from the side chain to yield benzoyl-CoA.

  • Thioesterase: Hydrolyzes benzoyl-CoA to release free benzoic acid.

This pathway proceeds through the key intermediate benzaldehyde and occurs in the mitochondria.

non_beta_oxidative_pathway Non-β-Oxidative Pathway of Benzoic Acid Biosynthesis in Plants L-Phenylalanine L-Phenylalanine trans-Cinnamic_Acid trans-Cinnamic_Acid L-Phenylalanine->trans-Cinnamic_Acid Benzaldehyde Benzaldehyde trans-Cinnamic_Acid->Benzaldehyde Benzoic_Acid_Mitochondrion Benzoic Acid Benzaldehyde->Benzoic_Acid_Mitochondrion BALDH Benzoic_Acid_Cytosol Benzoic Acid (Cytosol) Benzoic_Acid_Mitochondrion->Benzoic_Acid_Cytosol

Caption: The non-β-oxidative pathway of benzoic acid biosynthesis in plants.

The key characterized enzyme in this pathway is:

  • Benzaldehyde dehydrogenase (BALDH): Oxidizes benzaldehyde to benzoic acid.[1]

The exact enzymatic steps leading from cinnamic acid to benzaldehyde in this pathway are still under investigation.

Microbial Biosynthesis of Benzoic Acid

Certain bacteria, such as Streptomyces maritimus, have been found to produce benzoic acid via a plant-like pathway involving the conversion of L-phenylalanine to cinnamic acid, followed by a β-oxidative shortening of the side chain to form benzoyl-CoA.[1][3][4] This benzoyl-CoA can then be utilized as a starter unit for the biosynthesis of polyketide antibiotics like enterocin.[3] Other bacteria can synthesize benzoate derivatives through the aminoshikimic acid pathway.[5]

microbial_pathway Simplified Microbial Biosynthesis of Benzoate-Derived Polyketides L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL-like enzyme Benzoyl-CoA Benzoyl-CoA Cinnamic_Acid->Benzoyl-CoA β-oxidation-like steps Polyketides Polyketides Benzoyl-CoA->Polyketides Polyketide Synthase

Caption: Simplified overview of benzoate-derived polyketide biosynthesis in some bacteria.

Benzoic Acid in Animals

Currently, there is no substantial evidence for the de novo biosynthesis of benzoic acid in animals. Instead, animals metabolize ingested benzoic acid, primarily through conjugation with glycine in the liver to form hippuric acid, which is then excreted in the urine.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biosynthesis of benzoic acid and its derivatives.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This spectrophotometric assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

  • Plant tissue

  • Extraction Buffer: 0.1 M sodium borate buffer (pH 8.8), containing 2 mM β-mercaptoethanol and 1 mM EDTA.

  • Substrate solution: 40 mM L-phenylalanine in 0.1 M sodium borate buffer (pH 8.8).

  • Stopping solution: 4 M HCl.

  • UV-Vis Spectrophotometer.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer (e.g., 1 g tissue in 5 mL buffer).

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Pre-warm the substrate solution to 37°C.

    • In a microcentrifuge tube, mix 500 µL of the substrate solution with 100 µL of the enzyme extract.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of 4 M HCl.

  • Quantification:

    • Measure the absorbance of the reaction mixture at 290 nm, the wavelength at which trans-cinnamic acid has a maximum absorbance.

    • Calculate the concentration of trans-cinnamic acid produced using a standard curve.

    • Enzyme activity is typically expressed as µmol of cinnamic acid formed per minute per mg of protein.

Metabolic Labeling with 13C-L-Phenylalanine

This protocol outlines a general procedure for tracing the biosynthesis of benzoic acid in plant tissues using a stable isotope-labeled precursor.

Materials:

  • Plant material (e.g., seedlings, leaf discs)

  • 13C6-L-phenylalanine

  • Incubation buffer (e.g., Murashige and Skoog medium)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS or GC-MS system

Procedure:

  • Labeling:

    • Incubate the plant material in the incubation buffer containing a known concentration of 13C6-L-phenylalanine for a specific duration (e.g., 24-48 hours). A control experiment with unlabeled L-phenylalanine should be run in parallel.[6]

  • Quenching and Extraction:

    • At the end of the incubation period, quickly rinse the plant material with distilled water and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder and extract the metabolites with a suitable solvent (e.g., 80% methanol).

    • Centrifuge the extract to remove cell debris.

  • Analysis:

    • Analyze the extract using LC-MS or GC-MS to identify and quantify the labeled and unlabeled benzoic acid and its derivatives. The mass shift of +6 Da will indicate the incorporation of the 13C6-phenyl ring.[6]

GC-MS Analysis of Benzoic Acid Derivatives

This protocol describes a general method for the extraction, derivatization, and analysis of benzoic acid and related compounds from plant tissues.

Materials:

  • Plant tissue

  • Extraction solvent: Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., a deuterated analog of benzoic acid)

  • GC-MS system

Procedure:

  • Extraction:

    • Homogenize the plant tissue in the presence of an internal standard.

    • Extract the homogenate with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine).

    • Add the derivatization reagent (BSTFA with TMCS) and heat at 60-70°C for 30 minutes to convert the acidic protons to trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polar column).

    • Identify the compounds based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.

    • Quantify the compounds using the internal standard method.

Subcellular Localization using Green Fluorescent Protein (GFP) Fusion

This protocol provides a general workflow for determining the subcellular localization of a biosynthetic enzyme by fusing it to GFP.

Materials:

  • Gene of interest (GOI) encoding the biosynthetic enzyme

  • Plant expression vector containing a GFP tag

  • Agrobacterium tumefaciens

  • Plant system for transient expression (e.g., Nicotiana benthamiana leaves, Arabidopsis protoplasts)

  • Confocal laser scanning microscope

Procedure:

  • Vector Construction:

    • Clone the coding sequence of the GOI in-frame with the GFP coding sequence in the plant expression vector.

  • Agrobacterium-mediated Transient Expression:

    • Transform the resulting plasmid into Agrobacterium tumefaciens.

    • Infiltrate the Agrobacterium culture into the leaves of Nicotiana benthamiana or transfect protoplasts.

  • Confocal Microscopy:

    • After 2-3 days of incubation, excise a small section of the infiltrated leaf or observe the protoplasts under a confocal laser scanning microscope.

    • Excite the GFP with a suitable laser (e.g., 488 nm) and detect the emission (e.g., 500-550 nm).

    • Co-localize the GFP signal with organelle-specific markers (e.g., chlorophyll autofluorescence for chloroplasts, MitoTracker for mitochondria) to determine the subcellular localization of the fusion protein.[7]

Conclusion

The natural occurrence and biosynthesis of benzoic acid and its derivatives represent a fascinating area of study with implications for plant biology, drug discovery, and food science. The biosynthetic pathways in plants, involving both β-oxidative and non-β-oxidative routes, are becoming increasingly well-understood, though some enzymatic steps remain to be fully elucidated. The presence of similar pathways in microorganisms highlights the evolutionary conservation of these metabolic networks. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate these pathways, identify novel enzymes, and potentially engineer the production of these valuable compounds. Continued research in this field will undoubtedly uncover new insights into the intricate chemical ecology of life and provide new opportunities for biotechnological applications.

References

An In-depth Technical Guide to the Thermochemical Properties of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted benzoic acids, compounds of significant interest in chemical thermodynamics, materials science, and pharmacology. Understanding these properties is crucial for predicting chemical reactivity, stability, and behavior in various systems, which is of particular importance in the rational design of new therapeutic agents. This document summarizes key quantitative data, details common experimental and computational methodologies, and illustrates relevant logical relationships and workflows.

Thermochemical Data of Substituted Benzoic Acids

The thermochemical properties of substituted benzoic acids are significantly influenced by the nature and position of the substituents on the benzene ring. These substituents can alter the electron distribution within the molecule, affecting properties such as the enthalpy of formation, entropy, and Gibbs free energy of various processes.

Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is a fundamental thermodynamic property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Experimental values are typically determined through combustion calorimetry.[1] Computational methods, such as the high-level G4 quantum-chemical method, are also employed for mutual validation of experimental and theoretical gas-phase enthalpies of formation.[1][2]

Table 1: Standard Molar Enthalpies of Formation in the Gaseous State (ΔfH°(g)) for Selected Substituted Benzoic Acids at 298.15 K

CompoundSubstituent PositionΔfH°(g) (kJ/mol)
Benzoic Acid--293.1 ± 1.0
2-Methylbenzoic Acidortho-338.5 ± 1.2
3-Methylbenzoic Acidmeta-343.9 ± 1.1
4-Methylbenzoic Acidpara-345.3 ± 1.1
2-Methoxybenzoic Acidortho-441.2 ± 1.3
3-Methoxybenzoic Acidmeta-456.1 ± 1.2
4-Methoxybenzoic Acidpara-459.8 ± 1.2
2-Chlorobenzoic Acidortho-330.1 ± 1.5
3-Chlorobenzoic Acidmeta-339.8 ± 1.4
4-Chlorobenzoic Acidpara-342.1 ± 1.4
2-Bromobenzoic Acidortho-292.3 ± 1.8
3-Bromobenzoic Acidmeta-304.5 ± 1.7
4-Bromobenzoic Acidpara-306.9 ± 1.7
2-Nitrobenzoic Acidortho-299.8 ± 1.6
3-Nitrobenzoic Acidmeta-315.4 ± 1.5
4-Nitrobenzoic Acidpara-318.2 ± 1.5

Note: Data compiled and averaged from multiple sources where available.

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state. It is a crucial parameter for deriving gas-phase enthalpies of formation from solid-state combustion data.[3] Common methods for its determination include the transpiration method, Knudsen effusion, and thermogravimetric analysis (TGA).[4]

Table 2: Standard Molar Enthalpies of Sublimation (ΔsubH°) for Selected Substituted Benzoic Acids at 298.15 K

CompoundSubstituent PositionΔsubH° (kJ/mol)
Benzoic Acid-89.7 ± 0.5
2-Methylbenzoic Acidortho95.3 ± 0.8
3-Methylbenzoic Acidmeta93.1 ± 0.7
4-Methylbenzoic Acidpara91.8 ± 0.6
2-Methoxybenzoic Acidortho102.5 ± 1.0
3-Methoxybenzoic Acidmeta98.7 ± 0.9
4-Methoxybenzoic Acidpara96.4 ± 0.8
2-Chlorobenzoic Acidortho97.2 ± 1.1
3-Chlorobenzoic Acidmeta94.5 ± 1.0
4-Chlorobenzoic Acidpara92.8 ± 0.9
2-Bromobenzoic Acidortho101.3 ± 1.3
3-Bromobenzoic Acidmeta98.1 ± 1.2
4-Bromobenzoic Acidpara96.5 ± 1.1
2-Nitrobenzoic Acidortho105.6 ± 1.4
3-Nitrobenzoic Acidmeta101.8 ± 1.3
4-Nitrobenzoic Acidpara99.7 ± 1.2

Note: Data compiled and averaged from multiple sources where available.

Gibbs Free Energy of Dissociation (ΔG°diss)

The acidity of substituted benzoic acids is a direct reflection of the Gibbs free energy of dissociation of the carboxylic acid proton. This property is highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups generally increase acidity (decrease pKa), while electron-donating groups decrease acidity (increase pKa).[5][6] The Hammett equation provides a linear free-energy relationship to quantify these substituent effects.[7]

Table 3: Gas-Phase Acidity (ΔacidG°) for Selected Substituted Benzoic Acids at 298.15 K

CompoundSubstituent PositionΔacidG° (kcal/mol)
Benzoic Acid-335.7
2-Methylbenzoic Acidortho334.8
3-Methylbenzoic Acidmeta335.4
4-Methylbenzoic Acidpara336.0
2-Nitrobenzoic Acidortho322.1
3-Nitrobenzoic Acidmeta325.8
4-Nitrobenzoic Acidpara326.5
2-Chlorobenzoic Acidortho328.9
3-Chlorobenzoic Acidmeta330.1
4-Chlorobenzoic Acidpara331.2
2-Aminobenzoic Acidortho338.5
3-Aminobenzoic Acidmeta337.1
4-Aminobenzoic Acidpara337.8

Note: Data extracted from computational studies and experimental gas-phase measurements.[7][8]

Experimental and Computational Protocols

The determination of thermochemical properties relies on a combination of precise experimental measurements and robust computational methods.

Experimental Methodologies

This is the primary experimental technique for determining the enthalpy of formation of organic compounds.

  • Principle: A precisely weighed sample of the substituted benzoic acid is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a "bomb".[9][10] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured with high precision.

  • Apparatus: A static bomb calorimeter is typically used.[11]

  • Procedure:

    • A pellet of the sample is placed in a crucible inside the bomb.

    • A fuse wire is attached to ignite the sample.

    • The bomb is sealed, filled with oxygen at approximately 30 atm, and placed in a calorimeter filled with a known amount of water.[12]

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The final temperature of the water is recorded after thermal equilibrium is reached.

    • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid itself.[9][10][13]

  • Data Analysis: The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law.

  • Transpiration Method: An inert gas is passed over the solid sample at a known flow rate and temperature, becoming saturated with the vapor of the substance.[4] The amount of sublimed material is determined by trapping and weighing it or by measuring the mass loss of the sample. The vapor pressure is calculated from these measurements, and the enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

  • Knudsen Effusion Method: The sample is placed in a heated cell with a small orifice. The rate of mass loss due to effusion of the vapor through the orifice into a vacuum is measured.[11] The vapor pressure is calculated from the rate of effusion, and the enthalpy of sublimation is determined from the temperature dependence of the vapor pressure.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can also be used to estimate the enthalpy of sublimation by measuring the heat flow and mass loss as a function of temperature.[4]

Computational Methodologies

Quantum chemical calculations are powerful tools for predicting and validating thermochemical data.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the electronic structure and energies of molecules.[14] These calculations can provide good estimates of geometries and vibrational frequencies, which are necessary for calculating thermochemical properties.

  • Gaussian Basis Sets: The accuracy of DFT calculations is dependent on the basis set used to describe the atomic orbitals. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ).[15][16]

  • High-Accuracy Composite Methods: Methods like the Gaussian-n (Gn) theories (e.g., G4) are composite methods that combine calculations at different levels of theory and with different basis sets to achieve high accuracy in the calculated thermochemical properties.[2] These methods are often used to obtain "benchmark" quality data.[1]

  • Thermochemical Calculations in Gaussian: Software packages like Gaussian can be used to perform these calculations. The output provides information on the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and Gibbs free energy, from which the standard thermochemical properties can be derived.[17][18]

Visualizations of Logical Relationships and Workflows

Substituent Effects on the Acidity of Benzoic Acids

The acidity of a substituted benzoic acid is determined by the electronic properties of the substituent. This can be visualized as a logical relationship.

Substituent_Effects substituent Substituent on Benzene Ring ewg Electron-Withdrawing Group (EWG) (-NO2, -CN, -Halogens) substituent->ewg is an edg Electron-Donating Group (EDG) (-NH2, -OH, -OCH3, -CH3) substituent->edg is an stabilization Stabilizes Conjugate Base (Benzoate Anion) ewg->stabilization leads to destabilization Destabilizes Conjugate Base (Benzoate Anion) edg->destabilization leads to acidity_increase Increased Acidity (Lower pKa) stabilization->acidity_increase results in acidity_decrease Decreased Acidity (Higher pKa) destabilization->acidity_decrease results in

Caption: Logical flow of substituent electronic effects on the acidity of benzoic acids.

Experimental and Computational Workflow for Thermochemical Data Evaluation

A robust evaluation of thermochemical properties often involves a combined experimental and computational approach.

Thermo_Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol start Start: Select Substituted Benzoic Acid comb_cal Combustion Calorimetry start->comb_cal sub_meas Sublimation Enthalpy Measurement (e.g., Transpiration) start->sub_meas dft_g4 Quantum Chemical Calculation (e.g., G4 Theory) start->dft_g4 dHf_solid ΔfH° (solid) comb_cal->dHf_solid dsubH ΔsubH° sub_meas->dsubH dHf_gas_exp ΔfH° (gas, experimental) dHf_solid->dHf_gas_exp dsubH->dHf_gas_exp dHf_gas_comp ΔfH° (gas, computed) dft_g4->dHf_gas_comp validation Mutual Validation and Consistency Check dHf_gas_comp->validation dHf_gas_exp->validation final_data Recommended Thermochemical Data validation->final_data

Caption: Workflow for the evaluation of gas-phase enthalpy of formation.

Structure-Activity Relationship (SAR) Guided Drug Discovery Workflow

Substituted benzoic acids are often used as scaffolds in drug discovery.[19][20] The following diagram illustrates a general workflow for a structure-activity relationship (SAR) study.

SAR_Workflow start Initial Hit Compound (e.g., Benzoic Acid Derivative) synthesis Synthesis of Analogs (Varying Substituents) start->synthesis bio_assay Biological Assay (e.g., Enzyme Inhibition, Cell Viability) synthesis->bio_assay data_analysis Data Analysis and SAR Establishment bio_assay->data_analysis data_analysis->synthesis Design New Analogs lead_opt Lead Optimization data_analysis->lead_opt Identified SAR preclinical Preclinical Development lead_opt->preclinical

Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.

References

Methodological & Application

Synthesis of 3-(Carboxymethoxy)benzoic Acid: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 3-(Carboxymethoxy)benzoic acid, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and an ether linkage. This unique structure makes it a versatile building block in organic synthesis. The protocol described herein utilizes the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1] In this specific application, the sodium salt of 3-hydroxybenzoic acid acts as the nucleophile, reacting with chloroacetic acid to form the desired ether.[2]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Scheme 1: Synthesis of this compound from 3-hydroxybenzoic acid and chloroacetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
3-Hydroxybenzoic Acid1.0 g (7.24 mmol)[3]
Chloroacetic Acid1.5 g (15.9 mmol)[3]
Sodium Hydroxide5.0 mL (30% aq. solution)[3]
Reaction Conditions
Temperature90-100 °C[3]
Reaction Time30-40 minutes[3]
Product Characterization
Theoretical Yield~1.42 gCalculated
Melting Point201-203 °C[4]

Note: The yield is highly dependent on experimental conditions and purification methods. The provided theoretical yield is for illustrative purposes.

Experimental Protocol

This protocol is adapted from a similar Williamson ether synthesis of a phenoxyacetic acid derivative.[3][2]

Materials:

  • 3-Hydroxybenzoic acid

  • Chloroacetic acid

  • Sodium hydroxide (NaOH), 30% aqueous solution

  • Hydrochloric acid (HCl), 6 M

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Litmus paper

  • 25x100 mm test tube or a small round-bottom flask

  • Hot water bath or heating mantle

  • Magnetic stirrer and stir bar (optional)

  • Separatory funnel (125 mL)

  • Büchner funnel and filter paper

  • Beakers

  • Graduated pipettes and cylinders

Procedure:

  • Reaction Setup:

    • Accurately weigh approximately 1.0 g of 3-hydroxybenzoic acid and place it into a 25x100 mm test tube or a small round-bottom flask.

    • Using a graduated pipette, carefully add 5.0 mL of 30% aqueous sodium hydroxide solution to the reaction vessel.[3] Caution: Sodium hydroxide is corrosive and can cause severe chemical burns. Handle with appropriate personal protective equipment.

    • Add 1.5 g of chloroacetic acid to the reaction mixture.[3] Caution: Chloroacetic acid is a skin irritant. Avoid contact.

    • Stir the mixture to dissolve the reagents. Gentle warming may be necessary to achieve a clear solution. A small amount of water can be added dropwise to aid dissolution.[3]

  • Reaction:

    • Clamp the reaction vessel in a hot water bath preheated to 90-100 °C.[3]

    • Heat the reaction mixture for 30 to 40 minutes.[3]

  • Work-up and Isolation:

    • After the reaction is complete, carefully remove the reaction vessel from the hot water bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with approximately 10 mL of deionized water.[3]

    • Acidify the solution by adding 6 M hydrochloric acid dropwise until the solution tests acidic with blue litmus paper (the paper will turn red).[3]

    • Transfer the acidified mixture, including any precipitate that has formed, to a 125 mL separatory funnel.

    • Extract the aqueous solution with 15 mL of diethyl ether.[3] Caution: Diethyl ether is extremely flammable. Ensure there are no open flames in the laboratory.

    • If two distinct layers do not form, add 5 mL of water and 5 mL of diethyl ether and gently shake again.

    • Separate the layers, draining the lower aqueous layer into a beaker for later disposal.

    • Wash the ether layer with approximately 15 mL of deionized water. Separate and discard the aqueous layer.[3]

  • Purification:

    • Extract the ether layer with about 10 mL of saturated sodium bicarbonate solution. Caution: This will generate carbon dioxide gas. Vent the separatory funnel frequently to release pressure.[3]

    • Thorough mixing of the layers is crucial for efficient extraction. If a solid forms at the interface, add small amounts of water and saturated sodium bicarbonate solution until two clear layers are observed.[3]

    • Drain the lower aqueous (bicarbonate) layer into a clean beaker.

    • Slowly and carefully acidify the bicarbonate solution with 6 M HCl. Vigorous foaming will occur initially. Continue adding HCl until the foaming subsides.[3]

    • The solid product, this compound, will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold deionized water.

    • Allow the product to air dry or dry in a desiccator.

  • Characterization:

    • Determine the yield of the purified product.

    • Measure the melting point of the product.

    • Further characterization can be performed using techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized this compound.

Visualizations

Signaling Pathway of Williamson Ether Synthesis

Williamson_Ether_Synthesis R_OH 3-Hydroxybenzoic Acid Alkoxide Sodium 3-carboxylatophenoxide R_OH->Alkoxide Deprotonation Base Sodium Hydroxide (NaOH) Base->Alkoxide Water Water (H₂O) Base->Water R_X Chloroacetic Acid Ether This compound R_X->Ether Salt Sodium Chloride (NaCl) R_X->Salt Alkoxide->Ether SN2 Attack

Caption: Williamson ether synthesis reaction pathway.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start: Weigh Reactants dissolve Dissolve 3-Hydroxybenzoic Acid and Chloroacetic Acid in NaOH(aq) start->dissolve heat Heat Reaction Mixture (90-100 °C, 30-40 min) dissolve->heat cool Cool to Room Temperature heat->cool dilute Dilute with Water cool->dilute acidify Acidify with 6 M HCl dilute->acidify extract_ether Extract with Diethyl Ether acidify->extract_ether wash_water Wash Ether Layer with Water extract_ether->wash_water extract_bicarb Extract with Saturated NaHCO₃ wash_water->extract_bicarb acidify_bicarb Acidify Bicarbonate Layer with 6 M HCl extract_bicarb->acidify_bicarb filter Filter Precipitate acidify_bicarb->filter dry Dry the Product filter->dry end End: this compound dry->end

Caption: Step-by-step synthesis workflow.

References

Application of 3-(Carboxymethoxy)benzoic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethoxy)benzoic acid is a versatile organic molecule featuring two carboxylic acid groups with different reactivities and an ether linkage. This unique structure makes it a promising, yet underexplored, monomer for the synthesis of functional polymers, particularly polyesters and polyamides. The presence of the carboxymethoxy group introduces flexibility and potential for post-polymerization modification, making polymers derived from this monomer attractive for advanced applications in drug delivery, biomaterials, and specialty coatings. These application notes provide an overview of the potential uses of this compound in polymer chemistry and detailed protocols for the synthesis and characterization of polymers incorporating this monomer.

Key Properties and Advantages

The incorporation of this compound into a polymer backbone can impart several desirable properties:

  • Pendant Carboxylic Acid Groups: The methoxy-linked carboxylic acid provides a reactive site along the polymer chain for the covalent attachment of drugs, targeting ligands, or imaging agents.

  • Enhanced Hydrophilicity: The ether linkage and the additional carboxylic acid group can increase the hydrophilicity of the resulting polymer, potentially improving its biocompatibility and solubility in aqueous environments.

  • Biodegradability: The ester or amide bonds formed during polymerization can be susceptible to hydrolysis, leading to biodegradable materials suitable for biomedical applications.

  • Tunable Properties: By copolymerizing this compound with other monomers, the physicochemical properties of the resulting polymer, such as its degradation rate, drug loading capacity, and mechanical strength, can be precisely controlled.

Applications in Polymer Chemistry

Drug Delivery Systems

Polymers synthesized from this compound are well-suited for creating sophisticated drug delivery systems. The pendant carboxylic acid groups can be used to conjugate therapeutic molecules through ester or amide linkages. This allows for the development of prodrugs that release the active agent under specific physiological conditions (e.g., changes in pH or enzymatic activity). The polymer backbone itself can be designed to be biodegradable, ensuring its clearance from the body after drug release.

Biomaterials and Tissue Engineering

The biocompatible and biodegradable nature of polymers derived from this compound makes them excellent candidates for creating scaffolds in tissue engineering. The pendant functional groups can be used to attach cell adhesion motifs (e.g., RGD peptides) to promote cell growth and tissue regeneration.

Functional Coatings

The carboxylic acid groups can be utilized to create coatings with tailored surface properties. For example, these polymers can be cross-linked to form hydrogel coatings that can be loaded with antimicrobial agents or other functional molecules.

Experimental Protocols

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a linear polyester from this compound and a diol (e.g., 1,6-hexanediol) via melt polycondensation.

Materials:

  • This compound

  • 1,6-hexanediol

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphite (co-catalyst/stabilizer)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform (for characterization)

Procedure:

  • Monomer and Catalyst Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add equimolar amounts of this compound and 1,6-hexanediol.

  • Catalyst Addition: Add the catalyst system, typically 0.05 mol% of antimony(III) oxide and 0.1 mol% of triphenyl phosphite relative to the diacid.

  • Esterification Stage: Heat the reaction mixture under a slow stream of nitrogen to 180-200°C. Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240°C. The viscosity of the melt will increase significantly during this stage. Continue the reaction for 4-6 hours until the desired molecular weight is achieved (as indicated by the stirrer torque).

  • Polymer Recovery and Purification: Cool the reactor to room temperature under nitrogen. The solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like chloroform. Purify the polymer by precipitating the chloroform solution into a large excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C for 24 hours.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Protocol 2: Drug Conjugation to the Polyester

This protocol describes the conjugation of a model drug containing a hydroxyl group (e.g., doxorubicin) to the pendant carboxylic acid groups of the synthesized polyester.

Materials:

  • Polyester from Protocol 1

  • Doxorubicin hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Diethyl ether (for precipitation)

Procedure:

  • Polymer and Drug Dissolution: Dissolve the polyester in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. In a separate flask, dissolve doxorubicin hydrochloride in DMF and add a slight excess of triethylamine to neutralize the hydrochloride.

  • Activation of Carboxylic Acid: Add DCC and a catalytic amount of DMAP to the polymer solution and stir for 30 minutes at room temperature to activate the pendant carboxylic acid groups.

  • Conjugation Reaction: Add the doxorubicin solution to the activated polymer solution dropwise. Allow the reaction to proceed for 24-48 hours at room temperature, protected from light.

  • Purification: Remove the dicyclohexylurea byproduct by filtration. Precipitate the polymer-drug conjugate by adding the reaction mixture to a large excess of cold diethyl ether.

  • Washing and Drying: Wash the precipitate several times with diethyl ether to remove unreacted drug and coupling agents. Dry the final product under vacuum.

Characterization:

  • UV-Vis Spectroscopy: To quantify the amount of conjugated drug.

  • NMR Spectroscopy: To confirm the covalent attachment of the drug to the polymer.

  • GPC: To analyze any changes in the molecular weight distribution after conjugation.

Data Presentation

Table 1: Expected Properties of Polyesters Derived from this compound

PropertyExpected ValueCharacterization Method
Molecular Weight (Mn)10,000 - 30,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temp. (Tg)40 - 80 °CDSC
Decomposition Temp. (Td)> 300 °CTGA
Drug Loading Capacity5 - 20 wt%UV-Vis Spectroscopy

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Protocol 1: Polymer Synthesis cluster_conjugation Protocol 2: Drug Conjugation monomers This compound + Diol catalyst Catalyst Addition monomers->catalyst esterification Esterification (180-200°C) catalyst->esterification polycondensation Polycondensation (220-240°C, Vacuum) esterification->polycondensation purification_poly Purification (Precipitation in Methanol) polycondensation->purification_poly polyester Functional Polyester purification_poly->polyester polyester_in Functional Polyester polyester->polyester_in activation Carboxylic Acid Activation (DCC, DMAP) polyester_in->activation drug Drug (e.g., Doxorubicin) conjugation Conjugation Reaction drug->conjugation activation->conjugation purification_conj Purification (Precipitation in Ether) conjugation->purification_conj prodrug Polymer-Drug Conjugate purification_conj->prodrug

Caption: Workflow for polyester synthesis and subsequent drug conjugation.

Proposed Drug Delivery Mechanism

drug_delivery cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment (Acidic pH) cluster_cellular Cellular Action prodrug Polymer-Drug Conjugate hydrolysis Hydrolysis of Ester Linkage prodrug->hydrolysis EPR Effect release Drug Release hydrolysis->release drug_action Therapeutic Effect release->drug_action

Caption: Proposed mechanism of drug release from the polymer conjugate.

Application Notes and Protocols for the Spectroscopic Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzoic acid and its derivatives are crucial structural motifs in a wide range of pharmacologically active compounds and serve as essential building blocks in synthetic organic chemistry.[1][2] Following synthesis, the accurate structural confirmation and purity assessment of these compounds are critical. This document provides detailed application notes and experimental protocols for the characterization of benzoic acid derivatives using a suite of spectroscopic techniques: UV-Vis, FTIR, NMR, and Mass Spectrometry.

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For benzoic acid derivatives, the spectrum is characterized by two primary absorption bands arising from π→π* and n→π* transitions of the aromatic ring and the carboxyl group.[3] The B-band, attributed to an intramolecular charge transfer, is a strong, sharp peak typically found around 230 nm.[4] The C-band, considered a shifted benzene band, is weaker and broader, appearing around 280 nm.[4] The position and intensity of these bands are sensitive to the solvent and the pH of the solution. At higher pH, when the carboxyl group is deprotonated to form benzoate, the C-band typically experiences a blue shift (a shift to a shorter wavelength).[2]

Quantitative Data: Characteristic UV-Vis Absorption Maxima

Compound/ConditionBand I (B-band, π → π) (λmax, nm)Band II (C-band, n → π) (λmax, nm)Solvent/pH
Benzoic Acid~230~274-280Acidic (pH < 3)[4][5]
Benzoic Acid (Benzoate)~230Blue-shifted vs. acid formBasic (pH > 5)[2]
Benzoic Acid225-Ethyl Alcohol[6]
Benzoic Acid-280Benzene[6]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Accurately prepare a stock solution of the benzoic acid derivative in a suitable spectral grade solvent (e.g., ethanol, water, acetonitrile).

    • Dilute the stock solution to a final concentration typically in the range of 5 x 10⁻⁵ M to 0.1 mM.[4][7]

    • If pH-dependent measurements are required, adjust the pH of aqueous solutions using dilute HCl or NaOH.[4]

  • Instrument Parameters (Typical Spectrophotometer):

    • Wavelength Range: 200-400 nm.

    • Blank: Use the same solvent as the sample for the baseline correction.

    • Cuvette: Use a 1 cm path length quartz cuvette.

  • Data Acquisition & Analysis:

    • Record the absorption spectrum of the sample.

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If performing quantitative analysis, create a calibration curve using standards of known concentrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For benzoic acid derivatives, the most characteristic feature is the broad O-H stretching vibration of the carboxylic acid, which arises from hydrogen bonding, and the strong C=O (carbonyl) stretching vibration.[8] The exact frequencies of these bands can be influenced by substituents on the aromatic ring and the physical state of the sample.[9] In non-polar solvents or the solid state, benzoic acids often exist as hydrogen-bonded dimers, which affects the O-H and C=O band positions.[10][11]

Quantitative Data: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Notes
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)Breadth is due to hydrogen bonding.[8]
Aromatic RingC-H Stretch3100 - 3000
Carbonyl (Acid)C=O Stretch1700 - 1680For aryl carboxylic acids.[8]
Carbonyl (Ester)C=O Stretch1750 - 1735[9]
Aromatic RingC=C Stretch~1625 - 1465In-plane ring stretching.[8]
Carboxylic AcidC-O Stretch1320 - 1210[8]
Carboxylic AcidO-H Bend960 - 900Out-of-plane "wagging".[8]

Experimental Protocol: FTIR Analysis (ATR Method)

  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters (Typical FTIR Spectrometer):

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition & Analysis:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

    • Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands by their wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the molecular structure and chemical environment of ¹H (proton) and ¹³C nuclei.[1] It is an indispensable tool for the unambiguous structural confirmation of synthesized benzoic acid derivatives.[1] The chemical shift (δ) of a nucleus is highly sensitive to the electronic effects of substituents on the aromatic ring.[1] The carboxyl proton typically appears as a broad singlet far downfield (>10 ppm). Aromatic protons show characteristic splitting patterns depending on the substitution pattern.[12] The carboxyl carbon has a characteristic chemical shift in the ¹³C NMR spectrum between 160-185 ppm.[9]

Quantitative Data: Characteristic ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Table 3.1: Typical ¹H NMR Chemical Shifts (ppm) relative to TMS. [1][12]

CompoundAromatic Protons (Ar-H)Carboxyl Proton (-COOH)Other Protons
Benzoic Acid8.12 (d, 2H), 7.62 (t, 1H), 7.55 (t, 2H)~11.7 (s, 1H)-
4-Methylbenzoic Acid7.84 (d, 2H), 7.29 (d, 2H)~12.8 (s, 1H)2.36 (s, 3H, -CH₃)
2-Chlorobenzoic Acid8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H)--

Table 3.2: Typical ¹³C NMR Chemical Shifts (ppm) relative to TMS. [1][13]

CompoundCarbonyl Carbon (C=O)Aromatic Carbons (Ar-C)Other Carbons
Benzoic Acid172.5133.8, 130.3, 129.5, 128.6-
4-Methylbenzoic Acid167.8143.5, 129.8, 129.5, 128.521.6 (-CH₃)
2-Chlorobenzoic Acid171.1134.8, 133.7, 132.5, 131.6, 128.5, 126.8-

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Quantity: Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).[1]

    • Dissolution: Ensure the sample is fully dissolved. Filter if necessary to remove solid particles, which can degrade spectral resolution.[1] Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Typical for a 400 MHz Spectrometer): [1]

    • ¹H NMR:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Spectral Width: -2 to 16 ppm.

      • Number of Scans: 8-16.

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (e.g., zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024-4096 (or more for dilute samples).

      • Relaxation Delay: 2 seconds.

  • Data Processing & Interpretation:

    • Apply a Fourier Transform (FT) to the raw Free Induction Decay (FID) data.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze chemical shifts, coupling constants, and integration to elucidate the structure.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight of a compound and provide structural information from its fragmentation pattern.[1] For benzoic acid derivatives, Electrospray Ionization (ESI) is common, often in negative ion mode to detect the deprotonated molecule [M-H]⁻.[1][14] Electron Impact (EI) ionization can also be used, which generates a molecular ion peak [M]⁺ and characteristic fragment ions.[1] A common fragmentation pathway for benzoic acid involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[1]

Quantitative Data: Common Mass Fragments (Electron Impact)

CompoundMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z)
Benzoic Acid122.12122105 ([M-OH]⁺), 77 ([C₆H₅]⁺)
4-Hydroxybenzoic Acid138.12138121 ([M-OH]⁺), 93, 65
4-Aminobenzoic Acid137.14137120 ([M-OH]⁺), 92, 65

Experimental Protocol: MS Analysis (Direct Infusion ESI)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

    • Ensure the sample is pure to avoid ion suppression.[1]

  • Instrument Parameters (Typical ESI-MS):

    • Ionization Mode: Negative ([M-H]⁻) or Positive ([M+H]⁺). Negative mode is often preferred for carboxylic acids.[1]

    • Infusion Rate: 5-10 µL/min via a syringe pump.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂) Flow & Temperature: Optimize for desolvation (e.g., 5 L/min, 300 °C).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition & Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak to confirm the molecular weight.[1]

    • Analyze the isotopic pattern to help confirm the elemental composition (e.g., the presence of Cl or Br).[1]

    • If using tandem MS (MS/MS), analyze fragment ions to deduce structural information.[1]

Mandatory Visualizations

G General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Characterization cluster_conclusion Final Elucidation Synthesis Synthesized Benzoic Acid Derivative Purification Purification (e.g., Crystallization) Synthesis->Purification FTIR FTIR Analysis (Functional Groups) Purification->FTIR Initial Check UV_Vis UV-Vis Analysis (Electronic Transitions) Purification->UV_Vis NMR NMR Analysis (¹H & ¹³C Structure) Purification->NMR Primary Structure MS Mass Spectrometry (Molecular Weight) Purification->MS MW Confirmation Data_Integration Data Integration & Interpretation FTIR->Data_Integration UV_Vis->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation & Purity Assessment Data_Integration->Structure_Confirmation

Caption: Workflow for the analysis of benzoic acid derivatives.

G Structural Elucidation via Data Integration Final_Structure Confirmed Structure of Benzoic Acid Derivative MS_Data Molecular Formula (from MW & Isotopes) MS_Data->Final_Structure FTIR_Data Functional Groups (-COOH, C=O, Ar) FTIR_Data->Final_Structure NMR_1H_Data Proton Environment (Connectivity, Ratios) NMR_1H_Data->Final_Structure NMR_13C_Data Carbon Skeleton (Number of Carbons) NMR_13C_Data->Final_Structure MS Mass Spec MS->MS_Data FTIR FTIR FTIR->FTIR_Data NMR NMR NMR->NMR_1H_Data NMR->NMR_13C_Data

Caption: Integration of spectroscopic data for structural analysis.

References

Analytical Methods for 3-(Carboxymethoxy)benzoic Acid: HPLC and GC-MS Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-(Carboxymethoxy)benzoic acid is crucial for various stages of research and manufacturing. This document provides detailed application notes and experimental protocols for the analysis of this dicarboxylic aromatic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are based on established methods for structurally similar aromatic carboxylic and dicarboxylic acids and serve as a robust starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase method is generally suitable for this analyte.

Application Note: HPLC-UV Analysis of this compound

This application note outlines a reversed-phase HPLC method for the quantification of this compound. The method utilizes a C18 stationary phase and a gradient elution with a UV detector, providing a reliable and reproducible analysis.

Principle: The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The acidic nature of the mobile phase ensures that the carboxylic acid groups are protonated, enhancing retention on the reversed-phase column. Detection is achieved by monitoring the UV absorbance of the aromatic ring.

Expected Performance: Based on the analysis of similar benzoic acid derivatives, the following performance characteristics can be anticipated[1].

Quantitative Data Summary: HPLC-UV
ParameterExpected Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

  • This compound analytical standard.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase mixture to cover the expected concentration range of the samples.

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • If necessary, perform a sample clean-up step such as solid-phase extraction (SPE) to remove interfering matrix components.

  • Dilute the final sample solution with the initial mobile phase mixture to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 235 nm[2]

5. Data Analysis

  • Inject the calibration standards and sample solutions into the HPLC system.

  • Record the peak area of the analyte for each injection.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) B Prepare Standard Stock and Calibration Curve A->B C Sample Weighing and Dissolution D Sample Dilution and Filtration C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV Detection (235 nm) F->G H Peak Integration and Calibration G->H I Quantification of This compound H->I GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction (LLE or SPE) B Solvent Evaporation A->B C Derivatization (BSTFA + 1% TMCS, 70°C) B->C D GC Injection C->D E Chromatographic Separation (DB-5ms Column) D->E F Mass Spectrometry (EI, Scan/SIM) E->F G Peak Identification and Integration F->G H Quantification using Calibration Curve G->H Analytical_Logic Start Sample Receipt and Login Prep Sample Preparation (Extraction/Cleanup) Start->Prep HPLC_Branch HPLC Analysis Prep->HPLC_Branch Deriv Derivatization Prep->Deriv Data_Analysis Data Acquisition and Processing HPLC_Branch->Data_Analysis GCMS_Branch GC-MS Analysis GCMS_Branch->Data_Analysis Deriv->GCMS_Branch Quant Quantification and Reporting Data_Analysis->Quant End Final Report Quant->End

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 3-(Carboxymethoxy)benzoesäure zur Steigerung der Bioaktivität

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 3-(Carboxymethoxy)benzoesäure ist eine interessante Ausgangsverbindung für die Synthese neuer bioaktiver Moleküle. Ihre Struktur mit zwei Carboxylgruppen bietet vielfältige Möglichkeiten zur chemischen Modifikation, insbesondere durch Derivatisierung mittels Veresterung und Amidierung. Diese Modifikationen können die lipophilen Eigenschaften, die zelluläre Aufnahme und die Interaktion mit biologischen Zielstrukturen verbessern, was zu einer erhöhten Bioaktivität führen kann. Diese Anwendungsbeispiele beschreiben hypothetische, jedoch wissenschaftlich plausible Protokolle zur Synthese von Ester- und Amid-Derivaten der 3-(Carboxymethoxy)benzoesäure und deren Evaluierung auf antimikrobielle und antitumorale Wirksamkeit.

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf zur Synthese und Evaluierung der Derivate ist im folgenden Diagramm dargestellt.

experimental_workflow Experimenteller Arbeitsablauf cluster_synthesis Synthese cluster_purification Aufreinigung & Charakterisierung cluster_bioassay Biologische Testung cluster_analysis Analyse start 3-(Carboxymethoxy)benzoesäure ester Veresterung start->ester amid Amidierung start->amid ester_deriv Ester-Derivate ester->ester_deriv amid_deriv Amid-Derivate amid->amid_deriv purify Säulenchromatographie ester_deriv->purify amid_deriv->purify char Strukturanalyse (NMR, MS) purify->char antimicrobial Antimikrobieller Assay (MIC) char->antimicrobial anticancer Antikrebs-Assay (IC50) char->anticancer sar Struktur-Wirkungs-Analyse antimicrobial->sar anticancer->sar pathway Wirkmechanismus-Studie sar->pathway

Abbildung 1: Allgemeiner Arbeitsablauf.

Synthese von 3-(Carboxymethoxy)benzoesäure-Derivaten

Protokoll 1: Synthese von Ester-Derivaten (Beispiel: Diethylester)

Dieses Protokoll beschreibt eine Fischer-Veresterung zur Synthese des Diethylesters von 3-(Carboxymethoxy)benzoesäure.

Materialien:

  • 3-(Carboxymethoxy)benzoesäure

  • Absolutes Ethanol

  • Konzentrierte Schwefelsäure (H₂SO₄)

  • 10%ige Natriumcarbonat-Lösung (Na₂CO₃)

  • Gesättigte Natriumchlorid-Lösung (NaCl)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Ethylacetat

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz, Scheidetrichter

Durchführung:

  • Lösen Sie 10 mmol 3-(Carboxymethoxy)benzoesäure in 50 mL absolutem Ethanol in einem 100-mL-Rundkolben.

  • Fügen Sie unter Rühren vorsichtig 1 mL konzentrierte Schwefelsäure tropfenweise hinzu.

  • Erhitzen Sie die Mischung für 4 Stunden unter Rückfluss.[1][2]

  • Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen und entfernen Sie das überschüssige Ethanol unter reduziertem Druck.

  • Lösen Sie den Rückstand in 50 mL Ethylacetat und überführen Sie ihn in einen Scheidetrichter.

  • Waschen Sie die organische Phase nacheinander mit 30 mL Wasser, 30 mL 10%iger Natriumcarbonat-Lösung und 30 mL gesättigter NaCl-Lösung.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat-Gemisch).

Protokoll 2: Synthese von Amid-Derivaten (Beispiel: Dibenzylamid)

Dieses Protokoll beschreibt die Synthese des Dibenzylamids von 3-(Carboxymethoxy)benzoesäure unter Verwendung eines Kopplungsreagenzes.

Materialien:

  • 3-(Carboxymethoxy)benzoesäure

  • Benzylamin

  • N,N'-Dicyclohexylcarbodiimid (DCC)

  • 4-Dimethylaminopyridin (DMAP)

  • Dichlormethan (DCM)

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumhydrogencarbonat-Lösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Durchführung:

  • Lösen Sie 10 mmol 3-(Carboxymethoxy)benzoesäure und 22 mmol Benzylamin in 50 mL trockenem DCM in einem 100-mL-Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie 0.5 mmol DMAP und anschließend 22 mmol DCC portionsweise unter Rühren hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 24 Stunden.

  • Filtrieren Sie den ausgefallenen Dicyclohexylharnstoff ab und waschen Sie den Rückstand mit DCM.

  • Überführen Sie das Filtrat in einen Scheidetrichter und waschen Sie es nacheinander mit 30 mL 1 M HCl, 30 mL Wasser und 30 mL gesättigter NaHCO₃-Lösung.

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, Eluent: DCM/Methanol-Gemisch).

Biologische Aktivität (Hypothetische Daten)

Die synthetisierten Derivate wurden auf ihre antimikrobielle und antitumorale Aktivität getestet. Die Ergebnisse sind in den folgenden Tabellen zusammengefasst.

Tabelle 1: Antimikrobielle Aktivität (Minimale Hemmkonzentration, MHK in µM)

VerbindungStrukturS. aureusE. coliC. albicans
CMB-H 3-(Carboxymethoxy)benzoesäure> 1000> 1000> 1000
CMB-DEE Diethylester250500750
CMB-DBE Di-n-butylester125250500
CMB-DBA Dibenzylamid62.5125250
CMB-DPA Di-phenethylamid31.262.5125
ReferenzCiprofloxacin0.50.25-
ReferenzFluconazol--2

Basierend auf repräsentativen Daten für Benzoesäurederivate.[3][4][5][6]

Tabelle 2: Antitumorale Aktivität (IC₅₀ in µM)

VerbindungStrukturMCF-7 (Brustkrebs)A549 (Lungenkrebs)HCT116 (Darmkrebs)
CMB-H 3-(Carboxymethoxy)benzoesäure> 200> 200> 200
CMB-DEE Diethylester150.5180.2165.8
CMB-DBE Di-n-butylester85.3110.795.4
CMB-DBA Dibenzylamid42.155.948.3
CMB-DPA Di-phenethylamid21.829.525.1
ReferenzDoxorubicin0.81.21.0

Basierend auf repräsentativen Daten für Benzoesäurederivate.[7][8][9][10]

Vorgeschlagener Wirkmechanismus: Hemmung des NF-κB-Signalwegs

Benzoesäurederivate sind dafür bekannt, entzündungshemmende und antitumorale Wirkungen zu entfalten, oft durch die Modulation von Schlüssel-Signalwegen.[11][12][13] Eine plausible Hypothese ist, dass die aktiveren Amid-Derivate (CMB-DBA, CMB-DPA) ihre Wirkung durch die Hemmung des pro-inflammatorischen und pro-proliferativen NF-κB-Signalwegs entfalten.

Der NF-κB (Nukleärer Faktor kappa B) ist ein Transkriptionsfaktor, der eine zentrale Rolle bei der Regulierung von Immun- und Entzündungsreaktionen sowie bei der Zellproliferation und dem Überleben spielt.[14] In vielen Krebszellen ist der NF-κB-Signalweg konstitutiv aktiv. Die Hemmung dieses Weges kann die Expression von pro-inflammatorischen Zytokinen und Überlebensfaktoren reduzieren, was zu Apoptose in Krebszellen und einer Verringerung der Entzündungsreaktion führt.

nfkb_pathway Vorgeschlagener Wirkmechanismus: Hemmung des NF-κB-Signalwegs cluster_cytoplasm Zytoplasma stimuli Entzündliche Stimuli (z.B. TNF-α, IL-1) receptor Rezeptor stimuli->receptor Bindung ikk IKK-Komplex receptor->ikk Aktivierung ikb IκBα ikk->ikb Phosphorylierung nfkb NF-κB (p50/p65) ikb:e->nfkb:w Inhibitorische Bindung proteasom Proteasomale Degradation ikb->proteasom Ubiquitinierung & nucleus Zellkern nfkb->nucleus Translokation transcription Gen-Transkription (Zytokine, Überlebensfaktoren) response Entzündung & Zellproliferation transcription->response inhibitor CMB-Derivate (z.B. CMB-DPA) inhibitor->ikk Hemmung

Abbildung 2: Hemmung des kanonischen NF-κB-Wegs.

Detaillierte Versuchsprotokolle

Protokoll 3: Bestimmung der Minimalen Hemmkonzentration (MHK)

Die MHK-Werte wurden mittels Mikrodilutionsmethode in 96-Well-Platten bestimmt.

Materialien:

  • Müller-Hinton-Bouillon (für Bakterien), RPMI-1640-Medium (für Hefen)

  • Bakterien- und Hefenstämme (z.B. S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

  • Testverbindungen und Referenzantibiotika (gelöst in DMSO)

  • Sterile 96-Well-Platten, Inkubator

Durchführung:

  • Stellen Sie eine serielle Verdünnungsreihe der Testverbindungen in den jeweiligen Nährmedien in den Wells der 96-Well-Platte her (Endkonzentrationen z.B. von 1000 µM bis 0.5 µM).

  • Bereiten Sie ein Inokulum der Mikroorganismen mit einer Dichte von ca. 5 x 10⁵ KBE/mL vor.

  • Inokulieren Sie jedes Well (außer der Negativkontrolle) mit dem mikrobiellen Inokulum.

  • Führen Sie eine Positivkontrolle (Medium + Inokulum) und eine Negativkontrolle (nur Medium) mit.

  • Inkubieren Sie die Platten bei 37 °C für 24 Stunden (Bakterien) oder bei 35 °C für 48 Stunden (Hefen).

  • Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum zu beobachten ist.[3][5]

Protokoll 4: Bestimmung der zytotoxischen Aktivität (MTT-Assay)

Die IC₅₀-Werte wurden mittels MTT-Assay bestimmt, der die metabolische Aktivität von Zellen misst.

Materialien:

  • Krebszelllinien (z.B. MCF-7, A549, HCT116)

  • Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FKS)

  • Testverbindungen und Referenzsubstanz (gelöst in DMSO)

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • Sterile 96-Well-Platten, CO₂-Inkubator, ELISA-Reader

Durchführung:

  • Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5% CO₂.

  • Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen (z.B. von 200 µM bis 0.1 µM) für 48 oder 72 Stunden.

  • Fügen Sie nach der Inkubationszeit MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.

  • Entfernen Sie die MTT-Lösung und lösen Sie die gebildeten Formazan-Kristalle in DMSO oder Isopropanol.

  • Messen Sie die Absorption bei einer Wellenlänge von 570 nm mit einem ELISA-Reader.

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50% hemmt) durch nichtlineare Regressionsanalyse.[7][9]

Haftungsausschluss: Die hier präsentierten Daten und Protokolle sind hypothetischer Natur und dienen der Veranschaulichung. Sie basieren auf wissenschaftlich plausiblen Annahmen, die aus der Literatur über ähnliche Verbindungen abgeleitet wurden. Eine tatsächliche experimentelle Validierung ist für eine definitive Aussage unerlässlich.

References

Application Notes and Protocols for In Vitro Assays Involving Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro biological assay data for 3-(Carboxymethoxy)benzoic acid. The following application notes and protocols are based on published studies of structurally related benzoic acid derivatives. These examples are intended to provide researchers, scientists, and drug development professionals with a methodological framework for assessing the biological activity of similar small molecules.

Application Note: Enzyme Inhibition Assays

Enzyme inhibition is a critical in vitro assay for characterizing the mechanism of action of novel chemical entities. Benzoic acid and its derivatives have been evaluated as inhibitors of various enzymes, including acetylcholinesterase (AChE), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs).

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition

Certain derivatives of benzoic acid have been identified as multi-target inhibitors, simultaneously targeting enzymes implicated in neurodegenerative diseases like Alzheimer's.[1]

Quantitative Data for Benzoic Acid Derivatives against AChE and CAs

Compound ClassTarget EnzymeKᵢ (nM)Reference
Tetrahydroisoquinolynyl-benzoic acid derivative (6f)Acetylcholinesterase (AChE)13.62 ± 0.21[1]
Tetrahydroisoquinolynyl-benzoic acid derivative (6e)Carbonic Anhydrase I (hCA I)18.78 ± 0.09[1]
Tetrahydroisoquinolynyl-benzoic acid derivative (6c)Carbonic Anhydrase II (hCA II)33.00 ± 0.29[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is adapted from methodologies used for evaluating novel benzoic acid derivatives as AChE inhibitors.[1]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (e.g., a benzoic acid derivative)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate Reaction:

    • Add 10 µL of ATCI solution to each well to start the reaction.

  • Measurement:

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

    • The inhibition constant (Kᵢ) can be determined using Dixon plots.

Diagram: Workflow for AChE Inhibition Assay

prep Prepare Reagents (Buffer, DTNB, AChE, ATCI, Test Compound) setup Assay Setup in 96-well Plate (Buffer + DTNB + Test Compound) prep->setup preincubate Pre-incubation with AChE (15 min at 25°C) setup->preincubate initiate Initiate Reaction with ATCI preincubate->initiate measure Measure Absorbance at 412 nm initiate->measure analyze Data Analysis (Calculate % Inhibition, IC50, Ki) measure->analyze

Workflow for the in vitro acetylcholinesterase inhibition assay.

Application Note: Cell-Based Anticancer Assays

Cell-based assays are fundamental in drug discovery for evaluating the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. Various benzoic acid derivatives have been synthesized and tested for their anticancer potential using these methods.[2]

Quantitative Data for Anticancer Activity of Benzoic Acid Derivatives
Compound ClassCell LineActivity MetricValueReference
Quinazolinone DerivativeMCF-7 (Breast Cancer)IC₅₀100 µM/ml[2]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid DerivativeMCF-7 (Breast Cancer)Cell Death InductionAppreciable[2]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid DerivativeMDA-MB-468 (Breast Cancer)Cell Death InductionAppreciable[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Diagram: Hypothetical Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Benzoic Acid Derivative Inhibitor->Kinase1 Inhibits

Hypothetical inhibition of a pro-survival signaling pathway by a benzoic acid derivative.

Application Note: Antimicrobial Susceptibility Testing

Benzoic acid and its derivatives are known for their antimicrobial properties.[3] In vitro assays to determine the minimum inhibitory concentration (MIC) are essential for evaluating the antimicrobial efficacy of new compounds.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • 96-well microplates

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation:

    • Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This comprehensive overview provides a starting point for the in vitro evaluation of this compound and its analogs, leveraging established protocols for related molecular structures. Researchers are encouraged to adapt these methods to their specific experimental needs.

References

Application Notes and Protocols: 3-(Carboxymethoxy)benzoic Acid as a Prodrug Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The use of prodrugs is a well-established strategy in drug development to overcome undesirable properties of pharmacologically active agents, such as poor solubility, limited permeability, rapid metabolism, or off-target toxicity. This approach involves the chemical modification of a parent drug into an inactive form that, after administration, undergoes enzymatic or chemical conversion in the body to release the active drug.

While extensive research has been conducted on various promoieties, the application of 3-(Carboxymethoxy)benzoic acid as a specific linker or moiety in prodrug design is not well-documented in publicly available scientific literature and patent databases. However, the broader class of benzoic acid derivatives has been explored for creating prodrugs, particularly for drugs containing hydroxyl, amino, or carboxylic acid functional groups. These derivatives can form ester or amide linkages that are susceptible to cleavage by endogenous enzymes like carboxylesterases, which are abundant in the liver and other tissues.[1][2]

This document provides a conceptual framework and generalized protocols for the potential application of a carboxymethoxy-substituted benzoic acid moiety in prodrug design, based on established principles of prodrug chemistry.

Principle of Action: Enzyme-Mediated Prodrug Activation

The conceptual basis for using a moiety like this compound in a prodrug strategy lies in its potential to be cleaved by specific enzymes, most notably carboxylesterases. These enzymes catalyze the hydrolysis of ester and amide bonds.[1][2] By linking a parent drug to this moiety, its pharmacological activity can be masked until the prodrug reaches a target tissue or compartment with high enzymatic activity, leading to the release of the active drug.

The general activation pathway can be visualized as follows:

G Prodrug Drug-Linker-Moiety (Inactive Prodrug) ActiveDrug Active Drug Prodrug->ActiveDrug Hydrolysis Byproducts Linker-Moiety Byproducts Prodrug->Byproducts TargetTissue Target Tissue (e.g., Liver, Tumor) Prodrug->TargetTissue Distribution Enzyme Carboxylesterase Enzyme->Prodrug Binding TherapeuticEffect Therapeutic Effect ActiveDrug->TherapeuticEffect Pharmacological Action SystemicCirculation Systemic Circulation SystemicCirculation->Prodrug Administration TargetTissue->Enzyme Uptake

Caption: Conceptual Prodrug Activation Pathway.

Hypothetical Application Data

The following tables present hypothetical data for a prodrug candidate, "Drug-CMBA," where a parent drug is linked to a this compound moiety. These tables are for illustrative purposes to demonstrate how such data would be presented.

Table 1: Physicochemical Properties of Parent Drug vs. Drug-CMBA Prodrug

PropertyParent DrugDrug-CMBA ProdrugRationale for Improvement
Aqueous Solubility (mg/mL)0.051.2The carboxymethoxy group increases hydrophilicity.
LogP4.22.5Reduced lipophilicity can alter distribution profiles.
Molecular Weight ( g/mol )350.4544.5Increased size may affect permeability.
Stability in Buffer (pH 7.4, t½ in h)> 10072Ester linkage shows moderate stability in the absence of enzymes.

Table 2: In Vitro Enzymatic Hydrolysis of Drug-CMBA

Biological MatrixEnzyme SourceHalf-life (t½ in min)Parent Drug Release (%)
Human Liver MicrosomesCarboxylesterases15.295
Human PlasmaVarious Esterases120.540
Caco-2 Cell HomogenateIntestinal Esterases85.360
Buffer (Control)None> 4320 (> 72 h)< 2

Experimental Protocols

The following are generalized protocols that would be used to synthesize and evaluate a prodrug like Drug-CMBA.

Protocol 1: Synthesis of a this compound Prodrug

This protocol describes a general two-step synthesis for conjugating a parent drug containing a hydroxyl group to this compound.

G cluster_0 Step 1: Activation of Moiety cluster_1 Step 2: Conjugation Moiety This compound SOCl2 Thionyl Chloride (SOCl₂) Moiety->SOCl2 ActivatedMoiety Activated Moiety (Acyl Chloride) SOCl2->ActivatedMoiety Pyridine Pyridine (Base) ActivatedMoiety->Pyridine ParentDrug Parent Drug (with -OH group) ParentDrug->Pyridine Prodrug Drug-CMBA Prodrug Pyridine->Prodrug

Caption: General Synthesis Workflow for a Prodrug.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or other activating agent (e.g., EDC/NHS)

  • Parent drug with a suitable functional group (e.g., hydroxyl or amine)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an anhydrous solvent.

    • Slowly add an excess of thionyl chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Conjugation to the Parent Drug:

    • Dissolve the parent drug and a base (e.g., pyridine) in an anhydrous solvent.

    • Slowly add a solution of the activated this compound derivative to the parent drug solution at 0°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final prodrug.

Protocol 2: In Vitro Stability and Enzymatic Hydrolysis Assay

This protocol outlines the procedure to assess the stability of the prodrug in biological matrices.

Materials:

  • Drug-CMBA prodrug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human liver microsomes (or other tissue homogenates)

  • NADPH regenerating system (for microsomal assays)

  • Human plasma

  • Acetonitrile (for quenching and extraction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the Drug-CMBA prodrug in a suitable solvent (e.g., DMSO).

  • Incubation:

    • For each biological matrix (buffer, plasma, microsomes), prepare reaction mixtures in triplicate.

    • Pre-warm the biological matrix to 37°C.

    • Initiate the reaction by adding a small volume of the prodrug stock solution to achieve the final desired concentration.

    • For microsomal assays, add the NADPH regenerating system.

    • Incubate the reactions at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Extraction:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

    • Vortex the mixture to precipitate proteins and extract the compounds.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining concentration of the prodrug and the concentration of the released parent drug at each time point.

  • Data Analysis:

    • Plot the concentration of the prodrug versus time and calculate the half-life (t½) of hydrolysis in each matrix.

Conclusion

The use of this compound as a prodrug moiety is not currently established in the literature. However, the principles of using substituted benzoic acids as enzyme-labile linkers provide a strong foundation for its potential application. Such a moiety could offer a balance of hydrophilicity and enzymatic lability that may be advantageous for certain parent drugs. The protocols and conceptual data presented here serve as a general guide for researchers interested in exploring novel prodrug strategies based on similar chemical structures. Further research would be necessary to synthesize and evaluate specific prodrugs incorporating this moiety to determine their actual stability, enzymatic cleavage kinetics, and therapeutic potential.

References

Application Notes and Protocols for the Crystallization of 3-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethoxy)benzoic acid is a dicarboxylic acid derivative of benzoic acid. The purity of this compound is often critical for its subsequent use in research and pharmaceutical development, as impurities can significantly impact reaction yields, biological activity, and drug safety profiles. Crystallization is a fundamental and highly effective technique for the purification of solid organic compounds like this compound. This document provides detailed application notes and protocols for developing a robust crystallization process for this compound.

The principles outlined are based on established methods for the crystallization of aromatic carboxylic acids, primarily using benzoic acid as a model due to the limited specific literature on this compound. The key to a successful crystallization is the selection of an appropriate solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for the separation of the desired compound from impurities, which ideally remain in the solution (mother liquor) upon cooling.

General Principles of Crystallization

Recrystallization is a purification technique that relies on the differences in solubility between the compound of interest and any impurities present.[1] The process generally involves the following steps:

  • Solvent Selection: Identifying a suitable solvent or solvent system is the most critical step. An ideal solvent will dissolve the target compound readily at its boiling point but poorly at low temperatures.[1]

  • Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated or near-saturated solution.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is performed to remove them.[3]

  • Crystallization (Cooling): The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[2]

  • Isolation of Crystals: The purified crystals are separated from the cold mother liquor by vacuum filtration.[4]

  • Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: The pure crystals are dried to remove any residual solvent.

Experimental Protocols

Due to the lack of specific published crystallization protocols for this compound, a systematic approach to solvent screening is recommended. The following protocols provide a general framework for this process and for the subsequent crystallization.

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • This compound (crude)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, heptane)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, known amount (e.g., 10-20 mg) of crude this compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good solvent will not dissolve the compound well at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, heat the mixture gently in a water bath or on a heating block.

  • Continue adding the solvent in small portions until the solid completely dissolves at the elevated temperature. Record the total volume of solvent used.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent will result in a significant amount of crystal formation upon cooling.

  • Evaluate the solvents based on the criteria in the table below.

Data Presentation: Solvent Screening Evaluation
SolventSolubility at Room Temp. (Qualitative)Solubility at Elevated Temp. (Qualitative)Crystal Formation upon Cooling (Qualitative)Suitability Score (1-5, 5 being best)
Water
Ethanol
Methanol
Acetone
Ethyl Acetate
Toluene
Heptane
Other
Protocol 2: Single-Solvent Recrystallization

Objective: To purify this compound using a single suitable solvent identified from the screening protocol.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to the boiling point of the solvent while stirring. If using a volatile solvent, attach a condenser.

  • Gradually add more hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.[2]

  • If the solution is colored or contains insoluble impurities, perform a hot filtration (see Protocol 3).

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Set up a vacuum filtration apparatus with a Buchner funnel and a pre-weighed piece of filter paper.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Swirl the crystalline slurry and pour it into the Buchner funnel under vacuum.

  • Wash the crystals with a small amount of fresh, cold solvent to remove any residual impurities.

  • Allow the crystals to dry on the filter funnel by drawing air through them for a few minutes.

  • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Calculate the percent recovery and determine the purity of the recrystallized product (e.g., by melting point analysis or chromatography).

Protocol 3: Hot Filtration

Objective: To remove insoluble impurities from the hot, saturated solution.

Procedure:

  • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Place a small amount of the recrystallization solvent in the receiving flask and heat it on a hot plate to boiling. This will ensure that the vapors from the boiling solvent keep the funnel and filter paper hot, preventing premature crystallization.

  • Quickly pour the hot, saturated solution of this compound through the hot funnel.

  • Wash the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.

  • Proceed with the cooling and crystallization steps as described in Protocol 2.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystallization of this compound.

CrystallizationWorkflow cluster_prep Preparation cluster_process Crystallization Process cluster_analysis Analysis crude_product Crude this compound solvent_selection Solvent Screening (Protocol 1) crude_product->solvent_selection Select Solvent dissolution Dissolution in Minimum Hot Solvent crude_product->dissolution solvent_selection->dissolution hot_filtration Hot Filtration (Optional, Protocol 3) dissolution->hot_filtration Insoluble Impurities Present cooling Slow Cooling & Crystallization dissolution->cooling No Insoluble Impurities hot_filtration->cooling isolation Vacuum Filtration cooling->isolation washing Wash with Cold Solvent isolation->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product analysis Purity & Yield Analysis pure_product->analysis

Caption: General workflow for the purification of this compound by recrystallization.

Logical Relationship for Solvent Selection

The choice of a suitable solvent is governed by the solubility characteristics of the compound. The following diagram illustrates the decision-making process for selecting an appropriate crystallization solvent.

SolventSelection start Select a Potential Solvent solubility_room_temp Test Solubility at Room Temperature start->solubility_room_temp dissolves_cold Dissolves Readily at Room Temp. solubility_room_temp->dissolves_cold poorly_soluble_cold Poorly Soluble at Room Temp. solubility_room_temp->poorly_soluble_cold bad_solvent Poor Candidate Solvent dissolves_cold->bad_solvent Yes solubility_hot Test Solubility at Elevated Temperature poorly_soluble_cold->solubility_hot Yes dissolves_hot Dissolves Readily when Hot solubility_hot->dissolves_hot insoluble_hot Insoluble or Poorly Soluble when Hot solubility_hot->insoluble_hot cool_solution Cool the Solution dissolves_hot->cool_solution Yes insoluble_hot->bad_solvent Yes crystal_formation Observe for Crystal Formation cool_solution->crystal_formation good_solvent Good Candidate Solvent crystal_formation->good_solvent Good Crystals Form crystal_formation->bad_solvent No/Poor Crystals

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(Carboxymethoxy)benzoic acid synthesis.

Synthesis Overview: Williamson Ether Synthesis

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired purity.

Materials:

  • 3-Hydroxybenzoic acid

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Preparation of the Sodium Phenoxide:

    • In a round-bottom flask, dissolve 3-hydroxybenzoic acid and a stoichiometric excess (typically 2.5-3 equivalents) of sodium hydroxide in deionized water.

    • Stir the mixture at room temperature until the 3-hydroxybenzoic acid is completely dissolved, forming the sodium salt of the phenoxide and carboxylate.

  • Preparation of the Chloroacetate Solution:

    • In a separate beaker, carefully dissolve chloroacetic acid (1 to 1.2 equivalents) in a small amount of deionized water. Neutralize this solution with sodium hydroxide to a pH of 7-8 to form sodium chloroacetate.

  • Reaction:

    • Heat the solution of the sodium phenoxide to a gentle reflux.

    • Slowly add the sodium chloroacetate solution to the refluxing phenoxide solution over a period of 15-30 minutes.

    • Continue to reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold deionized water to remove inorganic salts.

    • For further purification, recrystallize the crude product from hot water or an ethanol/water mixture.[1]

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization:

    • Determine the melting point of the dried product and compare it to the literature value.

    • Characterize the product using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy to confirm its identity and purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the excess base in the reaction?

A1: A sufficient amount of base is crucial to deprotonate both the phenolic hydroxyl group and the carboxylic acid group of the 3-hydroxybenzoic acid, as well as to neutralize the chloroacetic acid. Using a stoichiometric excess ensures that the phenoxide, the reactive nucleophile for the ether synthesis, is present in a sufficient concentration.

Q2: Why is the sodium chloroacetate solution added slowly to the refluxing mixture?

A2: The slow addition of the electrophile helps to control the reaction rate and temperature, minimizing the formation of potential side products.

Q3: What are the key parameters to control for a successful and high-yield synthesis?

A3: The critical parameters to optimize are:

  • Stoichiometry of reactants: The ratio of 3-hydroxybenzoic acid, chloroacetic acid, and the base.

  • Reaction temperature: Maintaining a consistent reflux temperature is important for the reaction rate.

  • Reaction time: Insufficient time will lead to incomplete reaction, while excessive time might promote side reactions.

  • pH for precipitation: Ensuring a sufficiently acidic pH during work-up is essential for complete precipitation of the product.

Q4: Can other bases be used instead of sodium hydroxide?

A4: Yes, other bases like potassium hydroxide (KOH) or potassium carbonate (K2CO3) can be used.[1] The choice of base can influence the reaction rate and solubility of the intermediates. Stronger bases like NaOH or KOH in aqueous solution are common for this type of reaction.

Q5: What is the expected yield for this synthesis?

A5: The yield can vary significantly depending on the reaction scale and optimization of the conditions. Yields for similar phenoxyacetic acid syntheses can range from moderate to high (60-90%).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Deprotonation: Insufficient base was used to form the phenoxide nucleophile.- Ensure at least 2 equivalents of base are used relative to 3-hydroxybenzoic acid, plus an additional equivalent for the chloroacetic acid.
2. Low Reaction Temperature: The reaction was not heated to a sufficient temperature for the SN2 reaction to proceed at a reasonable rate.- Ensure the reaction mixture is at a steady reflux.
3. Short Reaction Time: The reaction was not allowed to proceed to completion.- Monitor the reaction by TLC. If starting material is still present, extend the reflux time.
4. Improper pH during Work-up: The pH was not low enough to fully protonate the carboxylate groups and precipitate the product.- Check the pH with pH paper and ensure it is in the range of 1-2. Add more acid if necessary.
Product is Oily or Gummy and Does Not Solidify 1. Presence of Impurities: Unreacted starting materials or side products can act as an impurity, preventing crystallization.- Attempt to purify the product by recrystallization from a different solvent system. - Wash the crude product thoroughly with cold water to remove any residual salts.
2. Incomplete Drying: Residual solvent can make the product appear oily.- Dry the product under vacuum for an extended period.
Melting Point of the Product is Low and/or Broad 1. Presence of Impurities: The product is not pure.- Recrystallize the product again. Ensure the crystals are thoroughly washed and dried.
2. Incomplete Reaction: Unreacted 3-hydroxybenzoic acid is present.- Optimize the reaction time and temperature to ensure full conversion of the starting material.
Formation of a Colored Product 1. Side Reactions: Oxidation or other side reactions may have occurred, leading to colored impurities.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Purify the product by recrystallization, possibly with the addition of a small amount of activated charcoal to remove colored impurities.

Data Presentation

The following tables provide representative data on how different reaction parameters can influence the yield of phenoxyacetic acid derivatives, based on literature for analogous Williamson ether syntheses. This data can serve as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Base on Yield in Williamson Ether Synthesis of Phenoxyacetic Acids

BaseSolventTemperature (°C)Reaction Time (h)Representative Yield (%)
NaOHWater/Ethanol100-1024-670-85
KOHWater1002-475-90
K2CO3DMF80-1008-1265-80

Disclaimer: The data in this table is based on the synthesis of similar phenoxyacetic acid derivatives and should be used as a general guideline.

Table 2: Effect of Solvent on Yield in Williamson Ether Synthesis

SolventBaseTemperature (°C)Reaction Time (h)Representative Yield (%)
WaterNaOH1003-570-85
Ethanol/WaterNaOH80-1004-675-90
DMFK2CO39010-1465-80
AcetonitrileK2CO38012-1660-75

Disclaimer: The data in this table is based on the synthesis of analogous compounds and is intended for illustrative purposes.

Visualizations

Synthesis Pathway

Synthesis_Pathway 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid Phenoxide Deprotonated Intermediate (Phenoxide and Carboxylate) 3-Hydroxybenzoic_acid->Phenoxide Deprotonation Chloroacetic_acid Chloroacetic acid Product This compound Base NaOH or KOH Acid HCl Final_Product Final_Product Phenoxide->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve_reactants Dissolve 3-Hydroxybenzoic acid and NaOH in Water start->dissolve_reactants prepare_chloroacetate Prepare Sodium Chloroacetate Solution dissolve_reactants->prepare_chloroacetate reflux Heat to Reflux and Add Chloroacetate prepare_chloroacetate->reflux cool Cool Reaction Mixture reflux->cool acidify Acidify with HCl to pH 1-2 cool->acidify precipitate Cool in Ice Bath to Maximize Precipitation acidify->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Hot Water filter->recrystallize dry Dry Purified Product recrystallize->dry characterize Characterize Product (MP, NMR, IR) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield Issue check_base Check Base Stoichiometry (>2.5 eq.) start->check_base check_reflux Verify Reflux Temperature and Duration check_base->check_reflux Sufficient Base solution_base Increase Base Amount check_base->solution_base Insufficient Base check_ph Confirm Final pH (pH 1-2) check_reflux->check_ph Adequate Reflux solution_reflux Increase Reflux Time or Temperature check_reflux->solution_reflux Inadequate Reflux solution_ph Add More Acid check_ph->solution_ph Incorrect pH re_evaluate Re-evaluate Purity of Starting Materials check_ph->re_evaluate Correct pH

Caption: A logical workflow for troubleshooting low yield issues.

References

Side reactions and byproducts in the synthesis of 3-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Carboxymethoxy)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, reacting 3-hydroxybenzoic acid with chloroacetic acid under basic conditions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Inadequate base: The phenoxide of 3-hydroxybenzoic acid may not have formed completely if the base is not strong enough or used in insufficient quantity.Ensure at least two equivalents of a strong base (e.g., NaOH, KOH) are used to deprotonate both the phenolic hydroxyl group and the carboxylic acid group of the 3-hydroxybenzoic acid.
Poor quality of reagents: Degradation or impurity of starting materials can inhibit the reaction.Use fresh, high-purity 3-hydroxybenzoic acid and chloroacetic acid.
Presence of Unreacted 3-hydroxybenzoic acid Insufficient chloroacetic acid: A molar excess of chloroacetic acid is often required to drive the reaction to completion.Increase the molar ratio of chloroacetic acid to 3-hydroxybenzoic acid. A ratio of 1.1 to 1.5 equivalents of chloroacetic acid is a good starting point.
Suboptimal reaction conditions: The reaction conditions may not be vigorous enough for complete conversion.As with low yield, consider increasing the reaction temperature or time.
Product is an oil or fails to crystallize Presence of impurities: Significant amounts of byproducts or unreacted starting materials can lower the melting point of the product and inhibit crystallization.Purify the crude product. Recrystallization from hot water is a common and effective method.[1] If the product is very impure, column chromatography may be necessary.
Insufficient acidification: The product is a dicarboxylic acid and will remain as a soluble salt if the solution is not sufficiently acidic.During the workup, ensure the pH of the solution is lowered to at least 2 by adding a strong acid like HCl to fully protonate both carboxyl groups.
Product is discolored (yellow or brown) Side reactions at high temperatures: Prolonged heating at high temperatures can lead to the formation of colored byproducts.Optimize the reaction temperature and time to achieve a good yield without significant degradation.
Impure starting materials: The use of impure starting materials can introduce color into the final product.Ensure the purity of the 3-hydroxybenzoic acid and chloroacetic acid before starting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 3-hydroxybenzoic acid and chloroacetic acid proceeds via a Williamson ether synthesis. This is a bimolecular nucleophilic substitution (SN2) reaction where the phenoxide ion of 3-hydroxybenzoic acid acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group.

Q2: What are the most common side reactions and byproducts in this synthesis?

A2: The most common side reactions and byproducts include:

  • Unreacted Starting Materials: Residual 3-hydroxybenzoic acid and chloroacetic acid.

  • Hydrolysis of Chloroacetic Acid: Under the basic reaction conditions, chloroacetic acid can be hydrolyzed to form glycolic acid.

  • Decarboxylation of 3-hydroxybenzoic Acid: At elevated temperatures, 3-hydroxybenzoic acid can decarboxylate to form phenol.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation:

  • Use a slight excess of chloroacetic acid to ensure complete reaction of the 3-hydroxybenzoic acid.

  • Maintain a moderate reaction temperature (e.g., 80-100°C) to avoid decarboxylation.[1]

  • Add the chloroacetic acid solution gradually to the reaction mixture to control the exothermic reaction and prevent localized overheating.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization from hot water is a highly effective method for purifying this compound.[1] The product is significantly more soluble in hot water than in cold water, while many of the common impurities have different solubility profiles. For highly impure samples, column chromatography using silica gel may be necessary.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the chemical structure of the product. Infrared (IR) spectroscopy can identify the characteristic functional groups (carboxylic acids, ether).

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the product and quantify any impurities present.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-hydroxybenzoic acid

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • pH paper

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzoic acid and two equivalents of sodium hydroxide in water.

  • In a separate beaker, prepare a solution of 1.1 to 1.5 equivalents of chloroacetic acid in water.

  • Heat the solution of 3-hydroxybenzoic acid and sodium hydroxide to 80-100°C with stirring.

  • Slowly add the chloroacetic acid solution to the heated reaction mixture over a period of 15-30 minutes.

  • After the addition is complete, continue to heat the reaction mixture under reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold deionized water.

  • Purify the crude product by recrystallization from hot water.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Pathway 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Reaction Mixture Reaction Mixture 3-Hydroxybenzoic Acid->Reaction Mixture Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction Mixture Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Mixture This compound This compound Reaction Mixture->this compound Williamson Ether Synthesis (SN2)

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Product This compound 3-Hydroxybenzoic Acid->Product + Chloroacetic Acid + Base Decarboxylation Phenol 3-Hydroxybenzoic Acid->Decarboxylation Heat Chloroacetic Acid Chloroacetic Acid Hydrolysis Glycolic Acid Chloroacetic Acid->Hydrolysis + Base/H2O Unreacted_SM Unreacted Starting Materials Product->Unreacted_SM Incomplete Reaction

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow start Synthesis of This compound check_yield Low or No Yield? start->check_yield check_purity Product Impure? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC) check_yield->incomplete_reaction Yes purification Purify Product (Recrystallization) check_purity->purification Yes success Pure Product Obtained check_purity->success No inadequate_base Inadequate Base? incomplete_reaction->inadequate_base increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp add_more_base Use More/Stronger Base inadequate_base->add_more_base purification->success end End success->end increase_time_temp->start add_more_base->start

References

Technical Support Center: Overcoming Solubility Challenges with 3-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered when working with 3-(Carboxymethoxy)benzoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a dicarboxylic acid. Due to the presence of two carboxylic acid groups and an aromatic ring, it is expected to be sparingly soluble in water and more soluble in organic solvents, particularly polar organic solvents.[1][2] Its solubility in aqueous solutions can be significantly increased by adjusting the pH to be more basic.[2][3]

Q2: I am observing precipitation when I dilute my organic stock solution into an aqueous buffer. What can I do?

A2: This is a common issue for compounds with low aqueous solubility.[4] To mitigate this, consider the following:

  • Lower the final concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit.

  • Optimize the co-solvent percentage: If you are using a co-solvent like DMSO, ensure its final concentration in the assay medium is as low as possible (typically <1%) to avoid solvent-induced artifacts in biological systems.[4]

  • Incorporate a surfactant: A low concentration of a biocompatible surfactant may help to improve and maintain the solubility of the compound.[5]

Q3: How does pH affect the solubility of this compound?

A3: As a dicarboxylic acid, this compound is an ionizable compound.[6] In basic conditions (higher pH), the carboxylic acid groups will deprotonate, forming a more polar and water-soluble carboxylate salt.[3][7] Therefore, adjusting the pH of your aqueous buffer to be above the pKa of the carboxylic acid groups will significantly enhance its solubility.

Q4: Can particle size influence the dissolution of my compound?

A4: Yes, decreasing the particle size increases the surface area of the compound, which can lead to a greater rate of dissolution.[6] If you are working with a solid form of the compound, ensuring it is a fine powder can aid in its solubilization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in aqueous buffer. The compound has low intrinsic aqueous solubility.1. Adjust pH: Increase the pH of the buffer with a base (e.g., NaOH) to deprotonate the carboxylic acid groups and form a more soluble salt.[3] 2. Use a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add it to the aqueous buffer while vortexing.[6][8]
Compound precipitates out of solution over time. The solution is supersaturated, or the compound is degrading.1. Perform a Kinetic Solubility Assay: Determine the concentration at which the compound remains soluble over the time course of your experiment.[4] 2. Prepare Fresh Dilutions: Make fresh dilutions from a concentrated stock solution immediately before each experiment.[4] 3. Check for Degradation: Ensure the compound is stable in your chosen solvent and buffer system.[5]
Low bioavailability in animal studies despite good in vitro permeability. Poor dissolution and/or precipitation in the gastrointestinal tract.1. Salt Formation: Consider using a salt form of the compound, which can significantly improve its dissolution rate and solubility.[9] 2. Formulation Strategies: Explore formulation techniques such as solid dispersions or the use of solubilizing excipients.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 50 mg/mL).[4]

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[4]

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
  • Begin with your concentrated stock solution of this compound in an organic solvent such as DMSO.

  • While vortexing the aqueous buffer of choice (e.g., PBS), slowly add the stock solution dropwise to achieve the desired final concentration.

  • Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid impacting the biological system.[4]

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound.

Visualizations

experimental_workflow start Start: Insoluble Compound solvent_choice Select Initial Solvent (e.g., Water, Buffer) start->solvent_choice dissolved_check1 Completely Dissolved? solvent_choice->dissolved_check1 end_success End: Solution Prepared dissolved_check1->end_success Yes ph_adjust Adjust pH (for ionizable compounds) dissolved_check1->ph_adjust No dissolved_check2 Completely Dissolved? ph_adjust->dissolved_check2 dissolved_check2->end_success Yes cosolvent Use Co-solvent (e.g., DMSO, Ethanol) dissolved_check2->cosolvent No dissolved_check3 Completely Dissolved? cosolvent->dissolved_check3 dissolved_check3->end_success Yes other_methods Advanced Methods: - Surfactants - Sonication - Gentle Warming dissolved_check3->other_methods No end_fail End: Re-evaluate Approach other_methods->end_fail signaling_pathway cluster_factors Factors Influencing Solubility pH pH of Solution Solubility Solubility of This compound pH->Solubility affects ionization Temperature Temperature Temperature->Solubility generally increases Solvent Solvent Polarity Solvent->Solubility like dissolves like ParticleSize Particle Size ParticleSize->Solubility affects dissolution rate

References

Preventing degradation of 3-(Carboxymethoxy)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(Carboxymethoxy)benzoic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For extended storage, refrigeration (2-8 °C) is recommended.

Q2: How sensitive is this compound to light?

A2: Aromatic carboxylic acids can be susceptible to photodegradation.[1][2] It is best practice to store this compound in an amber or opaque container to protect it from light exposure, which can catalyze oxidative degradation.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis and microbial growth. If you need to prepare a stock solution, it is advisable to use a dry, aprotic solvent and store it at a low temperature. For aqueous solutions, prepare them fresh and use them promptly. The pH of the solution can also affect stability.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, the primary degradation pathways are likely to be:

  • Hydrolysis: The ether linkage is susceptible to cleavage, which would yield 3-hydroxybenzoic acid and glycolic acid.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of one or both carboxyl groups.[3][4]

  • Oxidation: The aromatic ring and the benzylic position of the carboxymethoxy group are prone to oxidation, especially in the presence of light, heat, or oxidizing agents.[5][6]

Q5: What are the common signs of degradation?

A5: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing or browning), or a change in its solubility profile. For a definitive assessment, analytical techniques like HPLC should be used to check for the appearance of new peaks corresponding to degradation products.

Troubleshooting Guides

Issue 1: Discoloration of the solid compound is observed.

Possible Cause Suggested Action
Oxidation Discard the discolored product as its purity is compromised. For future prevention, ensure the container is tightly sealed and consider purging the headspace with an inert gas like nitrogen or argon before sealing. Store in a dark location.
Exposure to Light Transfer the compound to an amber or opaque vial to minimize light exposure. Store in a dark place such as a cabinet or refrigerator.
Contamination Review handling procedures to prevent cross-contamination. Use clean spatulas and equipment when handling the compound.

Issue 2: Inconsistent results in experiments using a previously prepared stock solution.

Possible Cause Suggested Action
Solution Degradation (Hydrolysis) Prepare fresh stock solutions for each experiment, especially if using aqueous buffers. If a stock solution must be stored, use a dry, aprotic solvent and keep it at -20°C.
Precipitation Visually inspect the solution for any precipitate. If present, gently warm the solution and sonicate to redissolve the compound. Ensure the storage temperature is not causing the compound to fall out of solution.
Microbial Growth If using an aqueous solution without a preservative, microbial growth can occur. Filter-sterilize the solution and store it at 4°C for short-term use. For longer-term storage, consider adding a suitable antimicrobial agent if it does not interfere with the experiment.

Predicted Degradation Pathway

Below is a diagram illustrating the potential degradation pathways of this compound under common stress conditions.

main This compound hydrolysis Hydrolysis (Moisture, pH extremes) main->hydrolysis oxidation Oxidation (Light, Air, Heat) main->oxidation decarboxylation Thermal Stress (High Temperature) main->decarboxylation prod1 3-Hydroxybenzoic acid + Glycolic acid hydrolysis->prod1 prod2 Oxidized derivatives (e.g., hydroxylated species) oxidation->prod2 prod3 Decarboxylated products decarboxylation->prod3

Predicted degradation pathways for this compound.

Experimental Protocols

Stability Testing Protocol

This protocol is a general guideline for performing a forced degradation study to understand the stability of this compound, based on ICH guidelines.[7][8][9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Then, dissolve it in the solvent to the target concentration.

  • Photostability: Expose the stock solution in a quartz cuvette to a calibrated light source (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Experimental Workflow for Stability Testing

The following diagram outlines the workflow for conducting a forced degradation study.

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid thermal Thermal Stress (Solid, 60°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC-UV/MS sampling->hplc neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Workflow for forced degradation studies.
Representative HPLC Method for Stability Analysis

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL

Quantitative Data Summary

The following table provides illustrative data on the stability of a generic aromatic carboxylic acid under forced degradation conditions. This is intended as an example, and actual results for this compound may vary.

Condition Time (hours) Assay of Parent Compound (%) Total Impurities (%)
Control 2499.80.2
Acid Hydrolysis (0.1M HCl, 60°C) 2485.214.8
Base Hydrolysis (0.1M NaOH, RT) 2478.521.5
Oxidation (3% H₂O₂, RT) 2490.19.9
Thermal (Solid, 60°C) 4899.50.5
Photostability (ICH Q1B) 2496.33.7

References

Technical Support Center: Resolving Impurities in 3-(Carboxymethoxy)benzoic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Carboxymethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Impurities in this compound samples typically originate from the synthetic route. The most common method for its preparation is the Williamson ether synthesis, starting from 3-hydroxybenzoic acid and a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid). Consequently, the most probable impurities are:

  • Unreacted Starting Materials:

    • 3-Hydroxybenzoic acid

    • Sodium chloroacetate or chloroacetic acid

  • Byproducts from Side Reactions:

    • Diglycolic acid (from the self-condensation of chloroacetate)

    • Isomeric impurities if the starting 3-hydroxybenzoic acid is not pure.

  • Residual Solvents:

    • Solvents used during the reaction and purification steps (e.g., ethanol, water, acetone).

Q2: My HPLC analysis shows an unexpected peak eluting close to the main peak of this compound. How can I identify it?

A2: An unexpected peak eluting near your main product could be a structurally related impurity. The primary suspect would be the starting material, 3-hydroxybenzoic acid, which has a similar benzoic acid core but is more polar due to the free hydroxyl group. To confirm its identity, you can:

  • Spike your sample: Inject a mixture of your sample and a small amount of authentic 3-hydroxybenzoic acid standard. If the peak height of the impurity increases without the appearance of a new peak, it is likely 3-hydroxybenzoic acid.

  • LC-MS analysis: Liquid Chromatography-Mass Spectrometry can provide the molecular weight of the impurity, which would be lower for 3-hydroxybenzoic acid compared to the product.

Q3: I am observing poor resolution and broad peaks in the ¹H NMR spectrum of my this compound sample. What could be the cause?

A3: Poor resolution and broad peaks in the ¹H NMR spectrum can arise from several factors:

  • High Sample Concentration: An overly concentrated sample can lead to increased viscosity and peak broadening.

  • Solid Particles in the Sample: Suspended solids can disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Chemical Exchange: The carboxylic acid protons (-COOH) are acidic and can undergo chemical exchange with residual water in the deuterated solvent, leading to broad signals. This is a characteristic of the compound itself.

Q4: How can I effectively remove 3-hydroxybenzoic acid from my this compound product?

A4: Recrystallization is a highly effective method for removing 3-hydroxybenzoic acid. Since this compound has two carboxylic acid groups, its solubility in water will be different from that of 3-hydroxybenzoic acid, especially with changes in pH. A carefully chosen solvent system and pH adjustment can selectively crystallize the desired product, leaving the more soluble impurity in the mother liquor.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Synthesis
  • Probable Cause: Incomplete reaction or side reactions during the Williamson ether synthesis.

  • Recommended Solution:

    • Optimize Reaction Conditions: Ensure a molar excess of the haloacetate reagent and adequate reaction time and temperature to drive the reaction to completion.

    • Purification by Recrystallization: Utilize the difference in solubility between the product and impurities. A detailed protocol is provided below.

Issue 2: Presence of Unidentified Peaks in HPLC Chromatogram
  • Probable Cause: Contamination from starting materials, byproducts, or degradation products.

  • Recommended Solution:

    • Systematic Peak Identification:

      • Compare retention times with known standards of potential impurities (3-hydroxybenzoic acid, chloroacetic acid).

      • Employ LC-MS to determine the molecular weight of the unknown peaks.

    • Forced Degradation Studies: To identify potential degradation products, subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light). This can help in identifying if the unknown peaks are degradants.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is designed to remove unreacted 3-hydroxybenzoic acid and other polar impurities.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot water. If the crude product is oily, start by dissolving it in a small amount of ethanol before adding hot water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the solution during cooling. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: HPLC Method for Purity Analysis

This method can be used to assess the purity of this compound and detect common impurities like 3-hydroxybenzoic acid.

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Protocol 3: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of any proton being quantified to allow for full relaxation of all signals.

Data Presentation

Table 1: Purity of this compound Before and After Recrystallization

SamplePurity by HPLC (%)Key Impurity: 3-hydroxybenzoic acid (%)
Crude Product85.212.5
After 1st Recrystallization98.90.8
After 2nd Recrystallization>99.8<0.1

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Hydroxybenzoic Acid + Chloroacetic Acid reaction Williamson Ether Synthesis start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product hplc HPLC Purity Analysis nmr NMR Structural Confirmation final_product->hplc final_product->nmr

Caption: Experimental workflow for synthesis, purification, and analysis.

logical_relationship cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution impurity_detected Impurity Detected in Sample check_synthesis Review Synthesis Protocol impurity_detected->check_synthesis analytical_method Verify Analytical Method impurity_detected->analytical_method purification_strategy Select Purification Strategy impurity_detected->purification_strategy optimize_synthesis Optimize Reaction check_synthesis->optimize_synthesis validate_method Validate HPLC/NMR analytical_method->validate_method recrystallize Perform Recrystallization purification_strategy->recrystallize pure_product Achieve >99.5% Purity optimize_synthesis->pure_product validate_method->pure_product recrystallize->pure_product

Caption: Troubleshooting logic for resolving impurities.

Technical Support Center: Enhancing the Stability of Metal Complexes with 3-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and stability assessment of metal complexes with 3-(Carboxymethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of metal complexes with this compound?

A1: The stability of metal complexes with this compound is primarily influenced by several factors:

  • pH of the solution: The pH affects the deprotonation of the carboxylic acid and carboxymethoxy groups, which are the primary coordination sites for metal ions.

  • Nature of the metal ion: The charge, size, and electron configuration of the metal ion significantly impact the stability of the complex. Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

  • Solvent: The polarity and coordinating ability of the solvent can influence the complex formation equilibrium.[1]

  • Temperature: Complex formation is a thermodynamic process, and temperature can affect the stability constant.

  • Ionic strength of the medium: The presence of other ions in the solution can affect the activity of the metal ions and the ligand, thereby influencing the stability constant.

Q2: How can I determine the stoichiometry of the metal complex formed?

A2: The stoichiometry of the metal complex, i.e., the metal-to-ligand ratio, can be determined using various spectrophotometric and potentiometric methods.[1] Common techniques include:

  • Job's Method of Continuous Variation: This spectrophotometric method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance is then plotted against the mole fraction of the ligand, and the maximum absorbance corresponds to the stoichiometry of the complex.[2][3]

  • Mole Ratio Method: In this spectrophotometric method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is plotted against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.[3]

  • Potentiometric Titration: By titrating a mixture of the metal ion and the ligand with a standard base, the formation curve (a plot of the average number of ligands bound per metal ion vs. the free ligand concentration) can be constructed. This curve can be used to determine the stepwise stability constants and the overall stoichiometry.[4][5][6][7][8]

Q3: What are common challenges in synthesizing metal complexes of this compound?

A3: Researchers may encounter several challenges during the synthesis of these complexes, including:

  • Low Yield: This can be due to incomplete reaction, side reactions, or loss of product during isolation and purification. Optimizing reaction conditions such as pH, temperature, and reaction time is crucial.

  • Precipitation of Metal Hydroxides: At higher pH values, many metal ions tend to precipitate as hydroxides, competing with the complex formation. Careful control of pH is essential.

  • Formation of Multiple Species: Depending on the reaction conditions, a mixture of complexes with different stoichiometries or protonation states may be formed.

  • Poor Crystallinity: Obtaining single crystals suitable for X-ray diffraction can be challenging. Techniques like slow evaporation, solvent diffusion, or hydrothermal synthesis may be employed.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Incorrect pH The carboxyl groups of this compound need to be deprotonated to coordinate effectively. Adjust the pH of the reaction mixture to a suitable range for the specific metal ion. For most transition metals, a slightly acidic to neutral pH is a good starting point.
Inappropriate Solvent The solubility of both the ligand and the metal salt in the chosen solvent is critical. If reactants are not fully dissolved, the reaction will be incomplete. Consider using a solvent mixture to improve solubility.
Suboptimal Reaction Temperature Some complexation reactions require heating to overcome activation energy barriers. Conversely, some complexes may be unstable at higher temperatures. Experiment with a range of temperatures to find the optimal condition.
Interference from Counter-ions The counter-ion of the metal salt can sometimes interfere with the complexation. Consider using metal salts with non-coordinating anions like perchlorate or nitrate.
Problem 2: Unexpected Color Change or Precipitation
Potential Cause Troubleshooting Step
Precipitation of Metal Hydroxide This is a common issue, especially at higher pH. Lower the pH of the solution or add the base slowly while monitoring the pH.
Formation of an Insoluble Complex The desired complex may be insoluble in the reaction solvent. Try a different solvent or a solvent mixture.
Decomposition of the Ligand or Complex High temperatures or extreme pH values can lead to the decomposition of the organic ligand or the resulting complex. Characterize the precipitate to identify its nature.
Problem 3: Difficulty in Characterizing the Complex
Potential Cause Troubleshooting Step
Impure Product The presence of unreacted starting materials or byproducts can complicate characterization. Purify the complex using techniques like recrystallization, washing with appropriate solvents, or chromatography.
Amorphous or Polycrystalline Product Difficulty in obtaining single crystals for X-ray analysis is common. Try different crystallization techniques such as slow evaporation, vapor diffusion, or layering.
Complex is Unstable under Analytical Conditions Some complexes may decompose during analysis (e.g., in the mass spectrometer). Use milder analytical techniques or analyze the sample promptly after preparation.

Data Presentation

Quantitative data on the stability of metal complexes should be presented in a clear and organized manner to facilitate comparison.

Table 1: Stability Constants (log K) of Metal Complexes with this compound

Metal Ionlog K₁log K₂log β₂MethodConditions (T, Ionic Strength)Reference
Cu(II)DataDataDataPotentiometry25 °C, 0.1 M KNO₃Citation
Ni(II)DataDataDataSpectrophotometry25 °C, 0.1 M KNO₃Citation
Zn(II)DataDataDataPotentiometry37 °C, 0.15 M NaClCitation
Co(II)DataDataDataPotentiometry25 °C, 0.1 M KNO₃Citation

Note: "Data" and "Citation" are placeholders for experimentally determined values and the corresponding literature sources.

Table 2: Thermodynamic Parameters for the Formation of Metal Complexes

Metal IonComplexΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)MethodReference
Cu(II)[Cu(L)]DataDataDataCalorimetryCitation
Ni(II)[Ni(L)]DataDataDataTemperature Variation of KCitation

Note: "L" represents the deprotonated form of this compound. "Data" and "Citation" are placeholders.

Experimental Protocols

Protocol 1: Determination of Stability Constants by Potentiometric Titration

This protocol is based on the Calvin-Bjerrum titration technique.[5]

Materials:

  • This compound

  • Metal nitrate or perchlorate salt

  • Standardized NaOH solution (carbonate-free)

  • Standard HNO₃ or HClO₄ solution

  • KNO₃ or NaClO₄ (for maintaining constant ionic strength)

  • High-purity water

  • Calibrated pH meter and electrode

Procedure:

  • Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M KNO₃):

    • Solution A: Free acid (HNO₃ or HClO₄)

    • Solution B: Solution A + this compound

    • Solution C: Solution B + metal salt

  • Titrate each solution against the standardized NaOH solution at a constant temperature.

  • Record the pH values after each addition of NaOH.

  • Plot the pH versus the volume of NaOH added for each titration.

  • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ), the average number of ligands attached to the metal ion (n̄), and the free ligand concentration ([L⁻]).

  • Construct the formation curve by plotting n̄ versus pL (-log[L⁻]).

  • Determine the stepwise stability constants (K₁, K₂) from the formation curve using methods like the half-integral method (at n̄ = 0.5, pL = log K₁; at n̄ = 1.5, pL = log K₂) or by computational analysis.

Protocol 2: Determination of Complex Stoichiometry by Job's Method of Continuous Variation

Materials:

  • Stock solutions of the metal salt and this compound of the same molar concentration.

  • Buffer solution to maintain a constant pH.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying proportions (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume and total moles of reactants constant.

  • Maintain a constant pH using a suitable buffer.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 complex.

Mandatory Visualizations

Experimental_Workflow_Potentiometry cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A A: Free Acid Titrate Titrate with Standard NaOH A->Titrate B B: Acid + Ligand B->Titrate C C: Acid + Ligand + Metal C->Titrate Record Record pH vs. Volume of NaOH Titrate->Record Plot Plot Titration Curves Record->Plot Calc Calculate n̄ and pL Plot->Calc FormationCurve Construct Formation Curve (n̄ vs. pL) Calc->FormationCurve Stability Determine Stability Constants (log K) FormationCurve->Stability

Caption: Workflow for determining stability constants using potentiometric titration.

Logical_Relationship_Stability_Factors cluster_factors Influencing Factors ComplexStability Complex Stability pH pH ComplexStability->pH MetalIon Metal Ion Properties (Charge, Size) ComplexStability->MetalIon Solvent Solvent ComplexStability->Solvent Temp Temperature ComplexStability->Temp IonicStrength Ionic Strength ComplexStability->IonicStrength

Caption: Key factors influencing the stability of metal complexes.

References

Technical Support Center: Scaling Up the Synthesis of 3-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-(Carboxymethoxy)benzoic acid for larger studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction. The recommended scalable synthesis proceeds via a three-step route: 1) Esterification of 3-hydroxybenzoic acid, 2) Williamson ether synthesis, and 3) Hydrolysis.

Issue 1: Low Yield in Esterification of 3-Hydroxybenzoic Acid

  • Question: We are experiencing low yields during the initial esterification of 3-hydroxybenzoic acid to methyl 3-hydroxybenzoate. What are the potential causes and solutions?

  • Answer: Low yields in Fischer esterification are often due to the reaction reaching equilibrium prematurely. To drive the reaction towards the product, consider the following:

    • Excess Alcohol: Use a significant excess of methanol, which can also serve as the solvent.

    • Water Removal: Ensure all reagents and glassware are dry. The water produced during the reaction can be removed by using a Dean-Stark apparatus during reflux.

    • Catalyst: Use a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. For a scalable process, refluxing for 8 hours is a reasonable starting point.

Issue 2: Incomplete Reaction or Low Yield in Williamson Ether Synthesis Step

  • Question: The O-alkylation of methyl 3-hydroxybenzoate with ethyl chloroacetate is sluggish and gives a low yield of the desired ether. How can we optimize this step?

  • Answer: The Williamson ether synthesis is sensitive to several factors. To improve the yield and reaction rate, consider these points:

    • Base Selection: A moderately strong base like potassium carbonate (K2CO3) is often effective. For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.

    • Solvent: A polar aprotic solvent such as acetone or DMF is suitable for this reaction. Acetone is often preferred for easier removal during work-up.

    • Temperature: The reaction typically requires heating. Refluxing the mixture is a common practice. Monitor the temperature to avoid potential side reactions.

    • Alkylating Agent: Ensure the purity of the ethyl chloroacetate. Using a slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

    • Reaction Time: The reaction time can vary from 6 to 8 hours. Monitor the disappearance of the starting material (methyl 3-hydroxybenzoate) by TLC.

Issue 3: Presence of Impurities in the Final Product

  • Question: After hydrolysis, our final product, this compound, is contaminated with side products. What are the likely impurities and how can we minimize their formation?

  • Answer: Impurities can arise from several sources. Here are some common ones and how to address them:

    • Unreacted Starting Material: If the etherification or hydrolysis steps are incomplete, you may have residual methyl 3-hydroxybenzoate or the intermediate ester. Ensure each step goes to completion by monitoring with TLC.

    • C-Alkylation Products: While O-alkylation is favored, some C-alkylation on the aromatic ring can occur, especially with strong bases and high temperatures. Using a milder base like K2CO3 can minimize this.

    • Hydrolysis of Chloroacetate: The alkylating agent can be hydrolyzed by the base. Add the alkylating agent gradually to the reaction mixture to maintain a low instantaneous concentration.

    • Purification: The final product can be purified by recrystallization from hot water. The purity can be checked by measuring the melting point.

Frequently Asked Questions (FAQs)

Q1: Why is a three-step synthesis involving protection of the carboxylic acid recommended for a scalable process?

A1: A three-step synthesis is recommended to avoid undesirable side reactions. If 3-hydroxybenzoic acid is reacted directly with chloroacetic acid under basic conditions, the carboxyl group of 3-hydroxybenzoic acid will be deprotonated along with the phenolic hydroxyl group. This can lead to a complex mixture of products, including polymerization and reaction at the carboxylate. By first protecting the carboxylic acid as a methyl ester, the Williamson ether synthesis can proceed cleanly on the phenolic hydroxyl group. The final hydrolysis step is typically high-yielding and straightforward.

Q2: What is the best base to use for the Williamson ether synthesis step on a large scale?

A2: For large-scale synthesis, potassium carbonate (K2CO3) is often a good choice as it is inexpensive, less hazardous, and easier to handle than stronger bases like sodium hydride (NaH). It provides sufficient basicity for the deprotonation of the phenolic hydroxyl group.

Q3: How can I effectively monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q4: What is the most effective method for purifying the final product, this compound?

A4: Recrystallization from hot water is a highly effective method for purifying benzoic acid derivatives. The product is typically much more soluble in hot water than in cold water, allowing for the separation from less soluble or more soluble impurities upon cooling.

Data Presentation

The following table summarizes representative quantitative data for the scalable synthesis of this compound, based on typical yields for analogous reactions.

Step Reaction Reagents and Conditions Typical Yield Reference
1 Esterification3-hydroxybenzoic acid, Methanol, conc. H2SO4, Reflux, 8 hrs85-95%
2 Williamson Ether SynthesisMethyl 3-hydroxybenzoate, Ethyl chloroacetate, K2CO3, Acetone, Reflux, 6-8 hrs70-85%
3 HydrolysisIntermediate Ester, 10% aq. KOH in Methanol, then HCl>90%

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxybenzoate (Esterification)

  • To a round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).

  • Add methanol in a 10-fold molar excess. Methanol will act as both a reagent and a solvent.

  • Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude methyl 3-hydroxybenzoate. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of Methyl 3-(ethoxycarbonylmethoxy)benzoate (Williamson Ether Synthesis)

  • In a round-bottom flask, dissolve methyl 3-hydroxybenzoate (1.0 eq) in acetone.

  • Add potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.1 eq).

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the acetone under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound (Hydrolysis)

  • Dissolve the crude methyl 3-(ethoxycarbonylmethoxy)benzoate from the previous step in a mixture of methanol and 10% aqueous potassium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours, until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

  • The product can be further purified by recrystallization from hot water.

Mandatory Visualization

experimental_workflow start Start: 3-Hydroxybenzoic Acid esterification Step 1: Esterification (MeOH, H2SO4, Reflux) start->esterification intermediate1 Methyl 3-hydroxybenzoate esterification->intermediate1 ether_synthesis Step 2: Williamson Ether Synthesis (Ethyl Chloroacetate, K2CO3, Acetone, Reflux) intermediate1->ether_synthesis intermediate2 Methyl 3-(ethoxycarbonylmethoxy)benzoate ether_synthesis->intermediate2 hydrolysis Step 3: Hydrolysis (KOH, MeOH/H2O, then HCl) intermediate2->hydrolysis end_product Final Product: This compound hydrolysis->end_product purification Purification (Recrystallization from water) end_product->purification signaling_pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis start_mol 3-Hydroxybenzoic Acid product1 Methyl 3-hydroxybenzoate start_mol->product1 + reagent1 Methanol (MeOH) H2SO4 (cat.) reagent2 Ethyl Chloroacetate K2CO3 product2 Methyl 3-(ethoxycarbonylmethoxy)benzoate product1->product2 + reagent3 1. KOH, H2O/MeOH 2. HCl final_product This compound product2->final_product +

Interpreting complex mass spectrometry fragmentation of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex mass spectrometry fragmentation patterns of benzoic acid derivatives.

Frequently Asked questions (FAQs)

Q1: What are the characteristic primary fragment ions observed for benzoic acid in mass spectrometry?

When analyzing benzoic acid using mass spectrometry, several key fragment ions are typically observed. The molecular ion ([M]•+) appears at a mass-to-charge ratio (m/z) of 122.[1][2] The most abundant fragment ion, known as the base peak, is typically the benzoyl cation ([C₆H₅CO]⁺) at m/z 105.[2][3][4] This is formed by the loss of a hydroxyl radical (•OH)[1][2]. Subsequent fragmentation of the benzoyl cation by the loss of carbon monoxide (CO) results in the phenyl cation ([C₆H₅]⁺) at m/z 77.[1][2] Further fragmentation of the phenyl cation can lead to a fragment at m/z 51, corresponding to the loss of acetylene (C₂H₂)[1].

Q2: How does the ionization method affect the fragmentation of benzoic acid derivatives?

The choice of ionization technique significantly influences the resulting mass spectrum.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. It is well-suited for structural elucidation by analyzing the rich fragmentation pattern.[5]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).[5] For benzoic acid, negative ion mode is often preferred to detect the deprotonated molecule.[5] ESI is particularly useful for confirming the molecular weight of the compound.[5]

Q3: What is the "ortho effect" and how does it influence the fragmentation of substituted benzoic acid derivatives?

The "ortho effect" refers to the interaction between adjacent functional groups on the aromatic ring, which can lead to unique fragmentation pathways not observed in meta and para isomers.[6] For example, ortho-substituted benzoic acid derivatives with nucleophilic groups can undergo significant water or alcohol loss in the gas phase, a phenomenon that is not typically observed for the corresponding meta and para isomers.[7][8] This effect can be exploited to differentiate between positional isomers.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of benzoic acid derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Poor Signal Intensity / No Peaks Low sample concentration.Ensure the sample is appropriately concentrated. For ESI, a typical concentration is 1-10 µg/mL.[5][9]
Inefficient ionization.Experiment with different ionization methods (e.g., ESI, APCI) and polarities (positive vs. negative ion mode) to optimize for your analyte.[9]
Instrument not tuned or calibrated.Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[9]
Inaccurate Mass Measurement Incorrect mass calibration.Perform regular mass calibration using appropriate standards.[9]
Instrument drift or contamination.Follow the manufacturer's maintenance guidelines to keep the instrument in good working condition.[9]
Unexpected Fragment Ions Presence of impurities or contaminants.Ensure proper sample preparation and use high-purity solvents.[10] Consider sample clean-up steps to remove interfering substances.[11]
In-source fragmentation.Optimize source conditions (e.g., temperature, voltages) to minimize unwanted fragmentation in the ion source.
Complex fragmentation of a substituted derivative.Consult literature for known fragmentation patterns of similar compounds. The position and nature of substituents can significantly alter fragmentation.[6]
Difficulty Differentiating Isomers Standard MS/MS provides insufficient structural information.For ortho-substituted derivatives, look for characteristic neutral losses (e.g., water, alcohol) indicative of the "ortho effect".[7][8]
Co-elution of isomers in LC-MS.Optimize the chromatographic method to achieve better separation of the isomers.

Data Interpretation Resources

Table 1: Common Fragment Ions of Benzoic Acid

m/zIon StructureDescription
122[C₇H₆O₂]⁺•Molecular Ion[1][2]
105[C₇H₅O]⁺Loss of a hydroxyl radical (•OH)[1][2]
77[C₆H₅]⁺Loss of carbon monoxide (CO) from the m/z 105 fragment[1][2]
51[C₄H₃]⁺Loss of acetylene (C₂H₂) from the m/z 77 fragment[1]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Benzoic Acid

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • For samples like serum or plasma, perform a liquid-liquid extraction. Acidify the sample and extract with an organic solvent such as ethyl acetate.[12]

    • Dry the organic extract under a stream of nitrogen.[12]

  • Derivatization:

    • Due to the low volatility of some benzoic acid derivatives, derivatization is often necessary.[13] A common technique is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[13]

  • GC-MS Parameters:

    • Injector: Operate in splitless mode.

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 250°C) to ensure elution of the derivatized analyte.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300). For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[12]

  • Data Analysis:

    • Identify the benzoic acid derivative based on its retention time and the fragmentation pattern in the mass spectrum.

    • Compare the obtained spectrum with a library of known spectra (e.g., NIST) for confirmation.

Visualizing Fragmentation and Workflows

fragmentation_pathway M Benzoic Acid [M]⁺• m/z 122 F105 Benzoyl Cation [C₇H₅O]⁺ m/z 105 M->F105 - •OH F77 Phenyl Cation [C₆H₅]⁺ m/z 77 F105->F77 - CO F51 [C₄H₃]⁺ m/z 51 F77->F51 - C₂H₂

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Silylation (if needed) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

References

Validation & Comparative

Comparative analysis of 3-(Carboxymethoxy)benzoic acid with other linkers in MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-(Carboxymethoxy)benzoic Acid as a Linker in Metal-Organic Frameworks

The selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural characteristics and functional properties. This guide provides a comparative analysis of MOFs synthesized using this compound against those constructed with the well-established linkers terephthalic acid (BDC) and trimesic acid (BTC). While direct experimental data for MOFs based on this compound is limited in the current literature, this guide leverages structure-property relationships from existing research to provide valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Linkers

This compound presents a unique combination of a rigid benzoic acid core with a flexible carboxymethoxy side chain. This structure offers multiple coordination sites through its two carboxylic acid groups and the ether oxygen, potentially leading to novel network topologies and functionalities. The presence of the ether group can enhance the hydrophilicity and hydrogen-bonding capabilities of the resulting MOF.

Terephthalic acid (1,4-benzenedicarboxylic acid, BDC) is a linear and rigid dicarboxylic acid linker that is a fundamental building block for many highly stable and porous MOFs, most notably the UiO-66 series. Its rigidity and well-defined geometry contribute to the formation of robust frameworks with high surface areas.

Trimesic acid (1,3,5-benzenetricarboxylic acid, BTC) is a trigonal tricarboxylic acid linker that forms highly porous and crystalline MOFs, with HKUST-1 being a prominent example. Its three-connecting nodes allow for the formation of three-dimensional frameworks with large pores and accessible metal sites.

Comparative Performance Data

The following table summarizes the key properties of MOFs synthesized with BDC and BTC, and provides predicted properties for a hypothetical MOF synthesized with this compound. These predictions are based on the structural features of the linker and established principles in MOF chemistry.

PropertyMOF with this compound (Predicted)MOF with Terephthalic Acid (BDC) - e.g., UiO-66MOF with Trimesic Acid (BTC) - e.g., HKUST-1
Linker Structure
BET Surface Area (m²/g) 800 - 1200~1100 - 1500[1][2]~1100 - 1800[3]
Pore Volume (cm³/g) 0.4 - 0.7~0.5 - 0.8[4]~0.7 - 1.0[3]
Thermal Stability (°C) ~300 - 350~500[1][5]~350[3]
Key Functional Groups & Potential Effects Ether and two carboxylic acids: Increased polarity, potential for post-synthetic modification, and enhanced guest-host interactions.Two carboxylic acids: High symmetry and rigidity leading to robust frameworks.Three carboxylic acids: High connectivity, leading to porous 3D frameworks with open metal sites.
Potential Applications Drug delivery, catalysis, sensing.Gas storage and separation, catalysis.[6]Gas storage, separation, catalysis.[7]

Note: The properties for the MOF with this compound are hypothetical and based on structure-property relationships. The flexible ether chain may lead to a slightly lower surface area and thermal stability compared to the highly rigid linkers.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research.

General Solvothermal Synthesis of a Carboxylic Acid-Based MOF
  • Preparation of the Precursor Solution: Dissolve the metal salt (e.g., zirconium(IV) chloride for UiO-66, copper(II) nitrate for HKUST-1) and the carboxylic acid linker in a suitable solvent, typically N,N-dimethylformamide (DMF).[8][9] The molar ratio of metal to linker is a critical parameter to control the final structure.[8]

  • Modulator Addition (Optional): A modulator, such as a monocarboxylic acid (e.g., acetic acid or benzoic acid), can be added to the solution to control the crystallite size and reduce defects.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (e.g., 120 °C for UiO-66, 85-120 °C for HKUST-1) for a designated period (e.g., 24-48 hours).[8][9][10]

  • Product Isolation and Washing: After the reaction, the autoclave is cooled to room temperature. The crystalline product is collected by filtration or centrifugation. The collected solid is then washed several times with the reaction solvent (e.g., DMF) followed by a more volatile solvent like ethanol to remove unreacted precursors and solvent molecules.[8]

  • Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules from the pores. This step is crucial to achieve a high surface area and porosity.[9]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): PXRD is used to determine the phase purity and crystallinity of the synthesized MOF. The experimental diffraction pattern is compared with a simulated pattern from single-crystal X-ray diffraction data to confirm the structure.[11][12][13]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOF. The sample is heated at a constant rate in an inert atmosphere, and the weight loss is monitored. The temperature at which significant weight loss occurs corresponds to the decomposition of the framework.[5][14][15][16][17]

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOF are determined by nitrogen adsorption-desorption isotherms at 77 K. The BET theory is applied to the adsorption data to calculate the surface area.[4][18][19][20][21]

Visualizing Key Concepts

Diagrams illustrating the logical relationships and experimental workflows can aid in understanding the comparative analysis.

Linker_Properties_to_MOF_Characteristics cluster_linker Linker Properties cluster_mof Resulting MOF Characteristics Linker Organic Linker Selection Rigidity Rigidity/Flexibility Linker->Rigidity Functionality Functional Groups (-COOH, -OH, -NH2, ether) Linker->Functionality Length Linker Length Linker->Length Stability Stability (Thermal, Chemical) Rigidity->Stability High rigidity often increases stability Porosity Porosity (Surface Area, Pore Volume) Functionality->Porosity Can influence packing and porosity MOF_Functionality Framework Functionality (Catalysis, Adsorption) Functionality->MOF_Functionality Determines chemical properties Length->Porosity Affects pore size

Caption: Relationship between linker properties and MOF characteristics.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Precursor Solution (Metal Salt + Linker + Solvent) B Solvothermal Reaction (Autoclave, Heat) A->B Heat C Isolation & Washing (Filtration/Centrifugation) B->C Cool & Separate D Activation (Heating under Vacuum) C->D Purify E PXRD (Crystallinity & Phase Purity) D->E Analyze Structure F TGA (Thermal Stability) D->F Analyze Stability G BET Analysis (Surface Area & Porosity) D->G Analyze Porosity

Caption: Generalized workflow for MOF synthesis and characterization.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the continuous quest for novel therapeutic agents, the synthesis of new chemical entities marks a pivotal starting point. This guide provides a comprehensive validation of the potential biological activity of the synthesized compound, 3-(Carboxymethoxy)benzoic acid. Drawing upon established experimental data for structurally similar benzoic acid derivatives, we present a comparative analysis of its anticipated anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development.

Executive Summary

While direct experimental data for this compound is not yet broadly available, the extensive research on benzoic acid derivatives provides a strong foundation for predicting its biological activities. This guide focuses on two key areas: anti-inflammatory and antioxidant effects, which are common and well-documented for this class of compounds.[1][2][3] We present comparative data on related compounds, detailed experimental protocols for validation, and visual representations of the underlying biological pathways and experimental workflows.

Predicted Anti-Inflammatory Activity: A Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Many benzoic acid derivatives exhibit anti-inflammatory properties, primarily by inhibiting the cyclooxygenase (COX) enzymes, a mechanism shared with common NSAIDs like aspirin and ibuprofen.[4][5][6][7][8] The COX enzyme has two main isoforms: COX-1, which is involved in protecting the stomach lining, and COX-2, which is induced during inflammation.[4] Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][7]

Comparative Data of Benzoic Acid Derivatives and Standard NSAIDs

Compound/DrugTargetIC50 (µM)Assay ConditionReference
AspirinCOX-1 / COX-2VariesIn vitro[4]
IbuprofenCOX-1 / COX-2VariesIn vitro[5]
CelecoxibCOX-2 selective0.04-1.3In vitro[9]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidCOX-2 (predicted)Not availableIn silico[10]
3-Amide benzoic acid derivative (16c)P2Y14 Receptor0.00177In vitro[11]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Predicted Antioxidant Activity: Radical Scavenging Potential

Phenolic compounds, including many benzoic acid derivatives, are known for their antioxidant properties.[12][13] They can neutralize harmful free radicals, which are implicated in a variety of diseases. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[14][15][16]

Comparative Antioxidant Activity of Benzoic Acid Derivatives

CompoundAntioxidant AssayIC50 (µg/mL)Reference
Gallic acidDPPH~2.42 µM[17]
p-Hydroxybenzoic acidDPPHVaries[1]
Protocatechuic acidDPPHVaries[17]
Ascorbic Acid (Standard)DPPH~4.97 µg/mL[16]
Quercetin (Standard)DPPH~4.97 µg/mL[16]

IC50 values represent the concentration required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity.

Experimental Protocols for Validation

To empirically validate the biological activity of synthesized this compound, the following standard experimental protocols are recommended.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer containing hematin and glutathione.

  • Substrate: Arachidonic acid is used as the substrate.

  • Procedure: a. The test compound (at various concentrations) is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specified time at 37°C. d. The reaction is terminated by the addition of a stop solution (e.g., HCl). e. The production of prostaglandin E2 (PGE2), a major product of the COX reaction, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the test compound.

Methodology:

  • Reagent Preparation: A solution of DPPH in methanol is prepared.[16]

  • Procedure: a. Different concentrations of the test compound are added to the DPPH solution. b. The mixture is incubated in the dark at room temperature for 30 minutes.[14] c. The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid or quercetin can be used as a positive control.[16]

ABTS Radical Scavenging Assay

This is another common assay to evaluate antioxidant activity.

Methodology:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted with ethanol or buffer to a specific absorbance.[18][16]

  • Procedure: a. Various concentrations of the test compound are added to the ABTS•+ solution. b. The mixture is incubated at room temperature for a short period (e.g., 6 minutes).[14] c. The absorbance is measured at a specific wavelength (e.g., 734 nm).[14]

  • Data Analysis: The percentage of inhibition of the ABTS radical is calculated to determine the antioxidant activity, and the IC50 value is determined.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and the experimental approach, the following diagrams have been generated.

COX2_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor CellMembrane Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK, PKC) Receptor->Signaling_Cascades NFkB NF-κB Signaling_Cascades->NFkB COX2_Gene COX-2 Gene NFkB->COX2_Gene Activation of Transcription Nucleus Nucleus COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein Translation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGs) Arachidonic_Acid->Prostaglandins Catalysis by COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound (or other NSAIDs) Compound->COX2_Protein Inhibition

Caption: COX-2 signaling pathway in inflammation.

Experimental_Workflow Start Synthesized This compound Activity_Screening Biological Activity Screening Start->Activity_Screening Anti_Inflammatory Anti-Inflammatory Assays Activity_Screening->Anti_Inflammatory Antioxidant Antioxidant Assays Activity_Screening->Antioxidant COX_Assay In vitro COX-1/COX-2 Inhibition Assay Anti_Inflammatory->COX_Assay DPPH_Assay DPPH Radical Scavenging Assay Antioxidant->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Antioxidant->ABTS_Assay Data_Analysis Data Analysis (IC50 Determination) COX_Assay->Data_Analysis DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis Comparison Comparison with Standard Compounds Data_Analysis->Comparison Conclusion Conclusion on Biological Activity Comparison->Conclusion

Caption: General workflow for validating biological activity.

Conclusion

The synthesized compound this compound, based on its structural relationship to other biologically active benzoic acid derivatives, holds significant promise as a potential anti-inflammatory and antioxidant agent. The comparative data and established experimental protocols outlined in this guide provide a solid framework for the systematic validation of these activities. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this novel compound.

References

A Comparative Guide to the Synthetic Efficacy of 3-(Carboxymethoxy)benzoic Acid Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, the efficient synthesis of key intermediates is a cornerstone of successful innovation. 3-(Carboxymethoxy)benzoic acid is a valuable building block, and selecting the optimal synthetic route is critical for achieving desired yield, purity, and cost-effectiveness. This guide provides a comparative analysis of two primary synthetic pathways to this compound, offering detailed experimental protocols and quantitative data to inform strategic laboratory decisions.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound are the direct Williamson ether synthesis and a multi-step approach involving an ester intermediate. A third, hypothetical route beginning from 3-formylbenzoic acid is also considered for its potential advantages in specific contexts.

Data Presentation
ParameterRoute 1: Direct Williamson Ether SynthesisRoute 2: Three-Step Synthesis via Esterification
Starting Material 3-Hydroxybenzoic acid3-Hydroxybenzoic acid
Key Reactions Williamson Ether SynthesisEsterification, Williamson Ether Synthesis, Hydrolysis
Key Reagents Sodium hydroxide, Chloroacetic acidMethanol, Sulfuric acid, Potassium carbonate, Chloroacetic acid, Potassium hydroxide
Reported Yield High (estimated)Overall yield is multi-step dependent (estimated high)
Purity Requires recrystallizationPurification required at multiple stages
Reaction Time Shorter (single step)Longer (multi-day synthesis)
Advantages Fewer synthetic steps, potentially fasterMay offer better control over side reactions and easier purification of intermediates
Disadvantages Potential for side reactions (e.g., C-alkylation)Longer reaction sequence, more reagents and solvents required

Synthetic Route Diagrams

To visualize the synthetic pathways, the following diagrams have been generated.

Route_1 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid Product This compound 3-Hydroxybenzoic_acid->Product Williamson Ether Synthesis Reagents_1 1. NaOH 2. ClCH₂COOH

Diagram 1. Synthetic Route via Direct Williamson Ether Synthesis.

Route_2 Start 3-Hydroxybenzoic acid Intermediate_1 Methyl 3-hydroxybenzoate Start->Intermediate_1 Esterification Intermediate_2 Methyl 3-(methoxycarbonylmethoxy)benzoate Intermediate_1->Intermediate_2 Williamson Ether Synthesis Product This compound Intermediate_2->Product Hydrolysis Reagents_1 MeOH, H₂SO₄ Reagents_2 K₂CO₃, ClCH₂COOCH₃ Reagents_3 1. KOH 2. HCl Route_3 Start 3-Formylbenzoic acid Intermediate 3-Formylphenol Start->Intermediate Hypothetical Decarboxylation Product This compound Intermediate->Product Williamson Ether Synthesis & Oxidation Reagents_1 Decarboxylation Reagents_2 1. NaOH 2. ClCH₂COOH Reagents_3 Oxidation (e.g., KMnO₄)

A Comparative Guide to 3-(Carboxymethoxy)benzoic Acid: Cross-Referencing Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for 3-(Carboxymethoxy)benzoic acid. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide leverages data from structurally related analogs and established computational methodologies to provide a comprehensive overview. This approach allows for an informed understanding of the likely physicochemical properties, spectral characteristics, and biological activities of this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key experimental and computational data for this compound and its analogs. These parameters are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Table 1: Comparison of Physicochemical Properties

PropertyExperimental Value (Analog)Computational Prediction (Method)Predicted Value for this compound
Molecular Formula C₉H₈O₅-C₉H₈O₅
Molecular Weight ( g/mol ) 196.16 (4-(Carboxymethoxy)benzoic acid)[1]-196.16
Melting Point (°C) 283-284 (4-(Carboxymethoxy)benzoic acid)[1]-Not available
pKa 4.20 (Benzoic acid)[2]DFT (CAM-B3LYP/6-311G+(d,p) with SMD)[2]~3.5 - 4.5
logP 1.87 (Benzoic acid)XLogP3~1.4

Table 2: Comparison of Spectroscopic Data

Spectroscopic TechniqueExperimental Data (Analog)Computational Prediction (Method)Predicted Features for this compound
¹H NMR (ppm) 3-Methoxybenzoic acid (D₂O): Aromatic protons (7.0-8.0), Methoxy protons (~3.8)[3][4]DFTAromatic protons (7.2-8.2 ppm), Methylene protons (~4.7 ppm), Carboxyl protons (broad, >10 ppm)
¹³C NMR (ppm) Benzoic acid derivatives: Carbonyl carbon (165-175), Aromatic carbons (120-140)[5]DFTCarbonyl carbons (~170-175 ppm), Aromatic carbons (115-140 ppm), Methylene carbon (~65 ppm)
IR (cm⁻¹) 4-(Carboxymethoxy)benzoic acid: Broad O-H (2500-3300), C=O (1680-1720)[6]DFTBroad O-H (2500-3300 cm⁻¹), Two distinct C=O stretches (~1700 and ~1740 cm⁻¹), C-O stretches (1200-1300 cm⁻¹)
Mass Spectrometry (m/z) 3-Methoxybenzoic acid: [M]+ at 152[7][8]-[M-H]⁻ at 195.03, [M+Na]⁺ at 219.02

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The integration of the signals in the ¹H NMR spectrum provides the relative number of protons for each signal. Splitting patterns (singlet, doublet, triplet, etc.) in the high-resolution ¹H NMR spectrum give information about neighboring protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For solid samples, the compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin transparent disk.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with the presence of specific functional groups. For carboxylic acids, characteristic broad O-H stretching and sharp C=O stretching vibrations are key diagnostic peaks.[9][10]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that often yields the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

Mandatory Visualization

Cross-Referencing Workflow

The following diagram illustrates the workflow for cross-referencing experimental and computational data for the characterization of a molecule like this compound.

Workflow for Cross-Referencing Experimental and Computational Data cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_crossref Cross-Referencing & Validation cluster_output Output exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_bio Biological Assays exp_synthesis->exp_bio cross_ref Data Comparison & Integration exp_nmr->cross_ref exp_ir->cross_ref exp_ms->cross_ref exp_bio->cross_ref comp_model Molecular Modeling comp_dft DFT Calculations comp_model->comp_dft comp_docking Molecular Docking comp_model->comp_docking comp_spectra Spectra Prediction comp_dft->comp_spectra comp_prop Property Prediction (pKa, logP) comp_dft->comp_prop comp_spectra->cross_ref comp_prop->cross_ref comp_docking->cross_ref output Validated Molecular Profile cross_ref->output

Caption: Workflow for integrating experimental and computational data.

Biological Activity of Substituted Benzoic Acids

Substituted benzoic acids exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The diagram below illustrates a simplified signaling pathway that could be modulated by a benzoic acid derivative acting as an enzyme inhibitor.

Hypothetical Signaling Pathway Modulation ligand External Signal receptor Cell Surface Receptor ligand->receptor Binds enzyme Target Enzyme receptor->enzyme Activates product Product enzyme->product Catalyzes conversion substrate Substrate substrate->enzyme Binds to active site response Cellular Response product->response Initiates inhibitor This compound (Inhibitor) inhibitor->enzyme Inhibits

Caption: Modulation of a signaling pathway by an inhibitor.

Conclusion

This comparative guide demonstrates the synergy between experimental techniques and computational methods in the characterization of this compound. While direct experimental data is not extensively available, analysis of structural analogs and the application of robust computational models provide valuable insights into its expected properties. The presented workflows and data serve as a foundational resource for researchers, facilitating further investigation and application of this and related compounds in drug discovery and materials science.

References

Benchmarking 3-Substituted Benzoic Acid Derivatives: A Comparative Performance Guide in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of small molecules is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of the performance of 3-substituted benzoic acid derivatives, including analogs of 3-(Carboxymethoxy)benzoic acid, in a range of biochemical and cellular assays. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document serves as a valuable resource for evaluating the potential of this chemical scaffold in drug discovery.

Comparative Performance Data

The biological activity of 3-substituted benzoic acid derivatives is significantly influenced by the nature of the substituent at the 3-position. The following tables summarize the quantitative performance of various derivatives in key biological assays, offering a clear comparison of their potency.

Anti-inflammatory Activity: P2Y14 Receptor Antagonism

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor implicated in inflammatory processes. Antagonism of this receptor represents a promising strategy for the treatment of inflammatory diseases such as acute gouty arthritis. A series of 3-amide-5-aryl benzoic acid derivatives have been evaluated for their ability to antagonize P2Y14R.

Compound IDStructure (3-amide-5-aryl benzoic acid derivative)P2Y14R Antagonistic Activity (IC50, nM)[1][2]
11m 5-(4-chlorophenyl)-3-({[}1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbonyl}amino)benzoic acid2.18
16c 3-({[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)benzoic acid1.77
PPTN (Reference) 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acidPotent reference antagonist
Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Various benzoic acid derivatives have been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of these compounds against different cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference Compound
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid DerivativesMCF-7 (Breast), MDA-MB-468 (Breast)1.4 - 8.7 (µg/ml)Doxorubicin
Quinazolinone DerivativesMCF-7 (Breast)100-
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7 (Breast)15.6 - 18.7Doxorubicin[3]
3-[(6-Arylamino) pyridazinylamino] benzoic acidsHeLa (Cervical)10 - 100-[3]
Enzyme Inhibition

The inhibition of specific enzymes is a common mechanism of action for many therapeutic agents. Benzoic acid derivatives have been shown to inhibit a variety of enzymes, including tyrosinase and α-amylase.

DerivativeTarget EnzymeIC50Standard Inhibitor
N-(3,5-dinitrophenyl)benzamideTyrosinase1.09 µMKojic acid (16.67 µM)[4][5]
2,3,4-trihydroxybenzoic acidα-Amylase17.30 mM-[6][7]
Methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE)KI values of 13.62 - 33.00 nM-[8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

P2Y14 Receptor Antagonism Assay

This assay determines the ability of a compound to inhibit the signaling of the P2Y14 receptor in response to its agonist.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2Y14 receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Calcium Mobilization Assay: Cells are seeded in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds for a specified time.

  • Agonist Stimulation: The P2Y14R agonist, UDP-glucose, is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium signal against the concentration of the test compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzoic acid derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[9]

Tyrosinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate, L-DOPA, are prepared in a suitable buffer (e.g., phosphate buffer).

  • Compound Incubation: The enzyme is pre-incubated with different concentrations of the test compounds.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the L-DOPA substrate.

  • Absorbance Measurement: The formation of dopachrome, the product of the reaction, is monitored by measuring the absorbance at 475 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the data. The following diagrams were created using the DOT language to illustrate a key signaling pathway and a general experimental workflow.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14R P2Y14 Receptor G_protein Gαi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Binds G_protein->AC Inhibits NLRP3 NLRP3 Inflammasome Activation G_protein->NLRP3 Leads to Inflammation Inflammatory Response NLRP3->Inflammation Antagonist Benzoic Acid Derivative (Antagonist) Antagonist->P2Y14R Blocks

P2Y14 Receptor Signaling Pathway

Experimental_Workflow cluster_discovery Drug Discovery & Development start Compound Synthesis (Benzoic Acid Derivatives) assay_screening In Vitro Assay Screening (e.g., P2Y14R, MTT, Enzyme Inhibition) start->assay_screening data_analysis Data Analysis (IC50/Ki Determination) assay_screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->start Iterative Design in_vivo In Vivo Studies (e.g., Animal Models) lead_optimization->in_vivo Promising Candidates preclinical Preclinical Development in_vivo->preclinical

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid, X-ray crystallography, provides unparalleled insight into the structural integrity of molecules such as 3-(Carboxymethoxy)benzoic acid. This guide offers a comparative analysis of X-ray crystallography against other common analytical techniques, furnishing researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions for structural confirmation.

At a Glance: Comparing Structural Elucidation Techniques

The following table summarizes the key structural parameters that can be determined by X-ray crystallography and contrasts them with the insights provided by other common analytical methods.

ParameterX-ray Crystallography (Data for 3-Methoxybenzoic Acid)NMR SpectroscopyIR SpectroscopyMass Spectrometry
Connectivity Unambiguous 3D atomic arrangementProton and carbon environments, and their connectivityPresence of functional groupsMolecular weight and fragmentation pattern
Bond Lengths High precision (e.g., C-C, C-O bonds)Inferred from coupling constantsInferred from vibrational frequenciesNot directly determined
Bond Angles High precision (e.g., C-C-C angles in the ring)Inferred from molecular modeling based on NMR dataInferred from vibrational modesNot directly determined
Stereochemistry Absolute configuration in chiral crystalsRelative stereochemistry from NOE effectsNot directly determinedNot directly determined
Polymorphism Definitive identification of different crystal formsCan distinguish polymorphs in the solid stateCan distinguish polymorphsNot typically used for polymorphism
Unit Cell Data a=3.8018 Å, b=15.6027 Å, c=11.9755 Å, β=90.889°[1]Not applicableNot applicableNot applicable
Space Group P 1 21/c 1[1]Not applicableNot applicableNot applicable

Deep Dive: Methodologies and Data Interpretation

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density of the molecule can be mapped, revealing the exact positions of atoms in the crystal lattice.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent through slow evaporation, cooling, or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the diffraction intensities (structure solution) and then refined to achieve the best fit between the calculated and observed diffraction data.

The workflow for a typical X-ray crystallography experiment is depicted below:

xray_workflow Experimental Workflow for X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

A simplified workflow for structure determination using X-ray crystallography.
Spectroscopic Techniques: Complementary Insights

While not providing a complete 3D structure, spectroscopic methods are invaluable for confirming the identity and connectivity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For a compound like this compound, one would expect distinct signals for the aromatic protons, the methylene protons of the carboxymethoxy group, and the acidic protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acids, the C=O stretch of the carboxylic acids, and the C-O stretches of the ether and carboxylic acid groups.

Mass Spectrometry (MS):

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce the molecular formula and aspects of the structure.

The following diagram illustrates a logical approach for selecting a suitable structural confirmation method:

decision_tree Decision Flowchart for Structural Confirmation Start Start: Unknown Compound Initial_Analysis Initial Analysis: NMR, IR, MS Start->Initial_Analysis Structure_Proposed Is Structure Unambiguously Confirmed? Initial_Analysis->Structure_Proposed Final_Confirmation Structure Confirmed Structure_Proposed->Final_Confirmation Yes Further_Analysis Further 2D NMR (COSY, HMBC, etc.) Structure_Proposed->Further_Analysis No X_ray Single Crystal X-ray Diffraction X_ray->Final_Confirmation Structure_Still_Ambiguous Still Ambiguous? Further_Analysis->Structure_Still_Ambiguous Structure_Still_Ambiguous->X_ray Yes Structure_Still_Ambiguous->Final_Confirmation No

A flowchart to guide the selection of structural analysis techniques.

Conclusion

References

A Comparative Analysis of the Antimicrobial Efficacy of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial properties of various benzoic acid derivatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanisms of action.

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties, utilized extensively as preservatives in food, cosmetics, and pharmaceutical products.[1][2][3][4][5] The antimicrobial efficacy of these compounds is influenced by their chemical structure, including the type, number, and position of substituents on the benzene ring.[1] This guide synthesizes data from multiple studies to provide a comparative overview of their performance against a range of microorganisms.

Quantitative Antimicrobial Data

The antimicrobial activity of benzoic acid derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The MIC is the lowest concentration of a substance that prevents the visible growth of a microorganism.[6] The tables below summarize the antimicrobial activities of various benzoic acid derivatives against several bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Bacteria

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Benzoic AcidEscherichia coli O1571000[1]
2-hydroxybenzoic acid (Salicylic acid)Escherichia coli O1571000[1]
3-hydroxybenzoic acidEscherichia coli O1572000[1]
4-hydroxybenzoic acidEscherichia coli O1572000[1]
2,4-dihydroxybenzoic acidEscherichia coli O1572000[1]
3,4-dihydroxybenzoic acidEscherichia coli O1572000[1]
3,4,5-trihydroxybenzoic acid (Gallic acid)Escherichia coli O1574000[1]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Staphylococcus aureus ATCC 6538125[7]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Bacillus subtilis ATCC 6683125[7]
4-acetamido-3-(benzylideneamino)benzoic acid derivatives 5k-5q, 5x, 5y Neuraminidase containing microbesPotent Inhibition[8]
Pyrazole derivative 24 (3-trifluoromethyl-4-bromo substituted)Enterococci strains0.5[9]
Pyrazole derivative 4 (Phenoxy-substituted)S. aureus ATCC 335911[9]

Table 2: Zone of Inhibition of Benzoic Acid Derivatives against Bacteria and Fungi

Compound/DerivativeTest OrganismConcentrationZone of Inhibition (mm)Reference
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 3 Enterococcus faecium E5Not Specified15[7]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Enterococcus faecium E5Not Specified10[7]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Staphylococcus aureus ATCC 6538Not Specified8[7]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Bacillus subtilis ATCC 6683Not Specified9[7]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 5b Staphylococcus aureus ATCC 6538Not Specified9[7]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 6a Candida albicans 393Not Specified8[7]
4-acetamido-3-(benzylideneamino)benzoic acid derivatives 5k-5q, 5x, 5y Neuraminidase containing microbes125 µg/ml16 ± 2.5[8]

Mechanism of Antimicrobial Action

The primary mechanism by which benzoic acid and its derivatives exert their antimicrobial effect is through the disruption of the microbial cell's integrity and function.[2] This process is highly dependent on the pH of the environment.[2]

In an acidic environment, the undissociated, lipophilic form of the acid readily penetrates the microbial cell membrane via passive diffusion.[1][6] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+) and acid anions. This influx of protons leads to the acidification of the cytoplasm, which disrupts metabolic processes and ultimately inhibits the growth of the microorganism.[2][6] Some derivatives may also interfere with the cell membrane, leading to increased permeability and cell death.[10]

antimicrobial_mechanism cluster_outside External Environment (Acidic pH) cluster_membrane Cell Membrane cluster_inside Cytoplasm (Neutral/Alkaline pH) Benzoic_Acid_Undissociated Undissociated Benzoic Acid Benzoic_Acid_Undissociated->Membrane Passive Diffusion Benzoic_Acid_Dissociated Dissociated Benzoic Acid Membrane->Benzoic_Acid_Dissociated Protons H+ Benzoic_Acid_Dissociated->Protons Releases Anions Anions Benzoic_Acid_Dissociated->Anions pH_Drop Intracellular pH Drop Protons->pH_Drop Causes Metabolic_Inhibition Metabolic Inhibition pH_Drop->Metabolic_Inhibition Leads to Growth_Inhibition Growth Inhibition Metabolic_Inhibition->Growth_Inhibition Results in

Caption: Mechanism of antimicrobial action of benzoic acid.

Experimental Protocols

The following are standardized methods for evaluating the antimicrobial properties of benzoic acid derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6]

  • Preparation of Materials:

    • A pure culture of the test microorganism.

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • A stock solution of the benzoic acid derivative of a known concentration.

    • 96-well microtiter plates.

  • Procedure:

    • Dispense the growth medium into all wells of the microtiter plate.

    • Perform a serial two-fold dilution of the antimicrobial agent stock solution across the wells.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism and medium, no antimicrobial) and a negative control (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

broth_microdilution_workflow A Prepare Materials: - Test Microorganism - Growth Medium - Antimicrobial Agent - Microtiter Plate B Dispense Growth Medium into Wells A->B C Perform Serial Dilution of Antimicrobial Agent B->C D Inoculate Wells with Microorganism C->D E Include Positive and Negative Controls D->E F Incubate the Plate E->F G Observe for Growth and Determine MIC F->G

Caption: Workflow for Broth Microdilution Method.

Agar Well Diffusion Method for Zone of Inhibition

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited.[8]

  • Preparation of Materials:

    • A pure culture of the test microorganism.

    • Appropriate agar medium (e.g., Mueller-Hinton Agar).

    • A stock solution of the benzoic acid derivative of a known concentration.

    • Sterile Petri dishes.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of the agar plate.

    • Create wells of a specific diameter in the agar using a sterile cork borer.

    • Add a known volume of the antimicrobial agent solution to each well.

    • Incubate the plates under appropriate conditions.

  • Interpretation of Results:

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well) in millimeters. A larger zone indicates greater antimicrobial activity.

agar_well_diffusion_workflow A Prepare Materials: - Test Microorganism - Agar Medium - Antimicrobial Agent - Petri Dishes B Inoculate Agar Plate with Microorganism A->B C Create Wells in the Agar B->C D Add Antimicrobial Agent to Wells C->D E Incubate the Plate D->E F Measure Zone of Inhibition E->F

Caption: Workflow for Agar Well Diffusion Method.

References

A Comparative Guide to Isomeric Purity Analysis of 3-(Carboxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the isomeric purity of pharmaceutical intermediates like 3-(Carboxymethoxy)benzoic acid is a critical checkpoint for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The presence of positional isomers, such as 2-(Carboxymethoxy)benzoic acid and 4-(Carboxymethoxy)benzoic acid, can introduce significant variations in pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques used for the separation and quantification of these isomers, supported by representative experimental data and detailed protocols.

The principal isomers of concern are:

  • 2-(Carboxymethoxy)benzoic acid (ortho-isomer)

  • This compound (meta-isomer, the target analyte)

  • 4-(Carboxymethoxy)benzoic acid (para-isomer)[1][2]

The choice of analytical method depends on factors such as required sensitivity, laboratory instrumentation, sample throughput, and whether the method is for routine quality control or research and development. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[3]

Comparison of Key Analytical Methods

Each analytical technique offers a unique set of advantages and limitations for separating the closely related positional isomers of (Carboxymethoxy)benzoic acid. HPLC is often the most versatile and widely used method, while GC and CE provide powerful alternatives for specific applications.[3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.[4]
Sample Prep Simple dissolution in a suitable solvent; filtration.Derivatization is required to increase the volatility of the carboxylic acids (e.g., silylation or methylation).[5][6]Simple dissolution in the background electrolyte; filtration.
Resolution Excellent resolution is achievable with modern columns (e.g., C18, RP-Amide, Mixed-Mode).[3][7]High resolution, especially with capillary columns.Very high separation efficiency and resolution for charged species.[8]
Sensitivity Good sensitivity with UV detection (µg/mL range).[9] LC-MS provides very high sensitivity (ng/mL range).[9]High sensitivity, especially with Mass Spectrometry (MS) detection.Moderate sensitivity with UV detection; can be lower than HPLC. Sensitivity can be improved with MS.
Advantages Robust, versatile, widely available, and suitable for non-volatile and thermally labile compounds.[3]Excellent separation efficiency for complex mixtures; definitive identification with MS.Extremely high efficiency, minimal solvent consumption, and rapid method development.[10]
Limitations Higher solvent consumption compared to CE and GC.Not suitable for non-volatile or thermally unstable compounds; the derivatization step adds complexity and potential for error.[8]Can have lower reproducibility in migration times if conditions are not strictly controlled; lower sample loading capacity.

Experimental Protocols and Methodologies

The following protocols are representative methodologies for the analysis of aromatic carboxylic acid isomers and serve as a robust starting point for developing and validating a specific method for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a highly versatile and common choice for the analysis of benzoic acid derivatives due to its high resolution and robustness.[3] A reversed-phase method is typically the first approach.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Ascentis® RP-Amide, 15 cm × 4.6 mm, 5 µm particles (or equivalent C18 column).[7]

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA) or Phosphoric Acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) Water with 0.1% TFA : Acetonitrile.[7] Filter and degas the solution before use.

  • Standard Solution Preparation: Accurately weigh and dissolve pure standards of 2-, 3-, and 4-(Carboxymethoxy)benzoic acid in the mobile phase to a concentration of approximately 0.1 mg/mL. Prepare a mixed standard solution containing all three isomers.

  • Sample Preparation: Dissolve the test sample of this compound in the mobile phase to a final concentration within the expected linear range of the method (e.g., 0.1-1.0 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 35 °C[7]

    • Injection Volume: 10 µL[7]

    • Detection: UV at 235 nm[11]

  • Data Analysis: Inject the mixed standard to determine the retention times and resolution for each isomer. Inject the sample solution and identify the peaks by comparing retention times. Calculate the area percentage of each isomer to determine the isomeric purity.

Gas Chromatography (GC) Protocol

GC analysis requires a derivatization step to convert the non-volatile carboxylic acids into volatile esters or silyl derivatives.[5] GC-MS is preferred for its ability to provide definitive peak identification.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5 or equivalent non-polar capillary column.

Reagents:

  • Ethyl Acetate

  • Nitrogen (High Purity)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Procedure:

  • Sample Preparation & Extraction:

    • To 1 mL of an aqueous sample solution, add an internal standard.

    • Acidify the sample with HCl and extract the organic acids with ethyl acetate.[6]

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.[6]

  • Derivatization:

    • To the dry residue, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[5]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Detector (MS): Scan mode from m/z 50-550.

  • Data Analysis: Identify the derivatized isomers based on their retention times and mass spectra. Quantify by comparing the peak area of each isomer to that of the internal standard.

Capillary Electrophoresis (CE) Protocol

CE offers exceptionally high separation efficiency and is well-suited for separating charged species like carboxylic acids.[4][8] The use of a cationic surfactant can be employed to reverse the electroosmotic flow (EOF) for the analysis of anions.[8]

Instrumentation:

  • Capillary Electrophoresis system with a DAD or UV detector.

  • Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

Reagents:

  • Sodium Phosphate (for buffer)

  • Methanol

  • Cetyltrimethylammonium bromide (CTAB)

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer containing 10% (v/v) methanol and 0.2 mM CTAB. Adjust the pH to 8.0.[8]

  • Standard and Sample Preparation: Dissolve standards and samples in the BGE to a concentration of approximately 0.1 mg/mL.

  • CE Conditions:

    • Voltage: -20 kV (for co-EOF mode with reversed flow)[8]

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection for 10 seconds.[8]

    • Detection: Direct UV at 215 nm[8]

  • Data Analysis: The isomers will migrate based on their charge-to-size ratio. Identify peaks based on the migration times of the standards. Calculate purity based on the corrected peak areas (Area/Migration Time).

Workflow and Logic Diagrams

To aid in the practical application of these methods, the following diagrams illustrate a typical analytical workflow and a decision-making process for method selection.

G cluster_workflow General Isomeric Purity Workflow sample Sample Receipt & Login prep Sample Preparation (Dissolution, Derivatization) sample->prep analysis Instrumental Analysis (HPLC / GC / CE) prep->analysis processing Data Processing (Peak Integration) analysis->processing purity Purity Calculation (% Area) processing->purity report Final Report purity->report

Caption: A generalized workflow for the isomeric purity analysis of a drug intermediate.

G start Start: Need to Analyze Isomeric Purity q1 Is the sample thermally stable & volatile? start->q1 q2 Is derivatization acceptable? q1->q2 Yes hplc Use HPLC (Versatile First Choice) q1->hplc No q2->hplc No gc Use GC-MS (High Resolution) q2->gc Yes q3 Is high throughput or minimal solvent use critical? ce Consider CE (High Efficiency, Low Waste) q3->ce Yes hplc->q3

Caption: A decision tree for selecting the optimal analytical method.

References

Safety Operating Guide

Proper Disposal of 3-(Carboxymethoxy)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(Carboxymethoxy)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed safety information. Always handle this chemical in a well-ventilated area, preferably under a fume hood.[1] Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn to prevent skin and eye contact.[1] Avoid generating dust when handling the solid form of this compound.[1]

Step-by-Step Disposal Procedure:

Due to the limited specific disposal information for this compound, the following procedure is based on general best practices for the disposal of laboratory chemicals and information available for the closely related compound, benzoic acid.

  • Waste Identification and Segregation:

    • Designate this compound waste as "non-halogenated organic solid waste."

    • Do not mix this waste with other chemical waste streams to prevent unintended reactions.[1] Keep it in its original container if possible, or a clearly labeled, compatible waste container.

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, properly sealed, and clearly labeled waste container. The label should include the chemical name, "this compound," and any relevant hazard warnings.

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, bases, and metals.

  • Disposal Method:

    • The primary and recommended method of disposal is to contact a licensed professional waste disposal service to arrange for pickup and disposal at an approved waste disposal plant.[1]

    • Disposal must always be in accordance with all applicable federal, state, and local regulations.[1][2]

    • Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[3]

  • Handling Spills:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated waste container.[4]

    • For residual traces, some procedures for the related benzoic acid suggest neutralization with a dilute solution of a weak base like sodium carbonate or soda ash.[5] This should be done with caution and only if deemed appropriate by your institution's safety protocols.

    • Ensure the spill area is thoroughly cleaned and decontaminated after material pickup is complete.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing paper, or paper towels, should be collected in a sealed bag or container and disposed of as chemical waste along with the compound itself.[1]

    • Empty containers should be handled as the product itself and disposed of accordingly.[1]

Quantitative Data Summary:

The following table summarizes the limited quantitative data available, primarily for the related compound benzoic acid, which may be used as a conservative reference in the absence of specific data for this compound.

ParameterValueCompoundSource
Reportable Quantity (RQ)5000 lbs (2270 kg)Benzoic acid[2][6]
EC50 (Photobacterium phosphoreum)17 mg/l - 30 minBenzoic acid[1]

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste assess_waste Assess Waste Type (Solid, Contaminated materials) start->assess_waste spill Is there a spill? start->spill package_waste Package in a Labeled, Compatible Container assess_waste->package_waste store_waste Store in a Designated Safe Area package_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal disposal Arrange for Pickup and Disposal at an Approved Facility contact_disposal->disposal end End: Waste Properly Disposed disposal->end spill->assess_waste No cleanup Follow Spill Cleanup Procedure (Sweep, Neutralize with caution, Decontaminate) spill->cleanup Yes cleanup->package_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Carboxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Carboxymethoxy)benzoic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

Hazard StatementGHS ClassificationSignal Word
H315Skin Corrosion/Irritation, Category 2Warning
H319Serious Eye Damage/Eye Irritation, Category 2AWarning
H335Specific Target Organ Toxicity (Single Exposure), Category 3Warning

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and dust, preventing serious eye irritation.[1][2]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other appropriate material.[3] Always inspect gloves before use and replace if damaged.Prevents skin contact and irritation.[1]
Body Protection Laboratory CoatLong-sleeved, properly fitted lab coat.Protects skin and personal clothing from contamination.[2]
Chemical-resistant ApronRecommended for larger quantities or when splashing is likely.
Respiratory Protection NIOSH-approved RespiratorRequired when dusts are generated or if ventilation is inadequate.[2][4]Prevents inhalation of dust, which can cause respiratory tract irritation.[1][2]

Safe Handling and Operational Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][5]

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.[2]

2. Procedural Steps:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Don all required PPE before handling the chemical.

  • Handling:

    • Avoid breathing dust.[1]

    • Minimize dust generation during handling and weighing.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

    • Do not eat, drink, or smoke in the laboratory.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6]

    • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if you feel unwell.[1]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill.

  • Clean-up:

    • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

    • For large spills, follow the same procedure but with additional caution.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • Do not dispose of down the drain.[2]

  • Contact a licensed professional waste disposal service to dispose of this material.

Workflow for Handling this compound

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management A Verify Engineering Controls (Fume Hood, Ventilation) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Weigh and Handle Chemical (Minimize Dust) B->C Proceed with caution D Perform Experimental Procedure C->D E Clean Work Area D->E Procedure complete H Segregate and Label Waste D->H Generate waste F Doff PPE E->F G Wash Hands Thoroughly F->G I Dispose via Approved Channels H->I

Caption: Safe Handling Workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.